molecular formula C14H26O4 B2763932 10-(tert-Butoxy)-10-oxodecanoic acid

10-(tert-Butoxy)-10-oxodecanoic acid

Cat. No.: B2763932
M. Wt: 258.35 g/mol
InChI Key: FRIYHISQFBWFCN-UHFFFAOYSA-N
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Description

10-(tert-Butoxy)-10-oxodecanoic acid is a useful research compound. Its molecular formula is C14H26O4 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIYHISQFBWFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(tert-Butoxy)-10-oxodecanoic acid is an aliphatic carboxylic acid that incorporates a tert-butyl ester protective group. This bifunctional molecule serves as a valuable linker and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a sterically hindered ester, allows for selective chemical modifications. The carboxylic acid moiety can readily react with amines or alcohols to form amides or esters, while the tert-butyl ester can be selectively cleaved under acidic conditions to reveal a second carboxylic acid for further functionalization.[1][2] A comprehensive understanding of its physicochemical properties is essential for its effective application in synthesis, purification, and formulation.

This guide provides a summary of the known physicochemical properties of this compound. Where experimental data is not publicly available, standardized protocols for their determination are presented to aid researchers in characterizing this compound in a laboratory setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data from chemical suppliers and databases. It is important to note that many physical constants for this compound have not been experimentally determined and reported in the literature.

PropertyValueSource(s)
IUPAC Name This compound[3][4]
Synonyms Decanedioic acid, mono(1,1-dimethylethyl) ester[5]
CAS Number 234081-96-0[1][5][6]
Molecular Formula C₁₄H₂₆O₄[1][6]
Molecular Weight 258.36 g/mol [4]
Physical State Solid[3][4]
Purity (Commercial) ≥97%[4][5]
Melting Point Data not available[7]
Boiling Point Data not available[7]
Solubility Soluble in DMSO.[2] Water solubility data not available.[7]
pKa (Acid Dissociation Constant) Data not available
logP (Octanol-Water Partition Coefficient) Data not available
Storage Conditions Room temperature (sealed, dry) or -20°C[1][2][8]

Experimental Protocols for Property Determination

For researchers requiring precise quantitative data for applications such as formulation, drug delivery, or kinetic studies, the following standard experimental protocols are provided for the determination of aqueous solubility and pKa.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] It involves equilibrating an excess amount of the solid compound with a specific solvent (e.g., water, buffer) over a defined period.

Methodology:

  • Preparation : Add an excess amount of this compound to a vial containing a precise volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH). The excess solid is crucial to ensure that a saturated solution is achieved.[9]

  • Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.22 µm syringe filter). Care must be taken to avoid disturbing the solid pellet or transferring any solid particles.

  • Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent.

  • Analysis : Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation : Calculate the original concentration in the saturated solution, which represents the solubility of the compound under the specified conditions.

Below is a diagram illustrating the workflow for the shake-flask solubility determination method.

G cluster_0 Shake-Flask Solubility Workflow A Add excess solid compound to aqueous medium B Seal vial and agitate at constant temperature (24-72 hours) A->B C Separate supernatant via centrifugation or filtration B->C Equilibration D Quantify compound concentration in supernatant (e.g., HPLC) C->D Phase Separation E Calculate Thermodynamic Solubility D->E Analysis

Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

  • System Calibration : Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[12]

  • Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent. For sparingly soluble compounds, a co-solvent like methanol (B129727) or DMSO may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[11] The final concentration should be around 1-10 mM.[12]

  • Titration Setup : Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[11] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration Process : Begin stirring the solution. Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH, carbonate-free). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]

  • Data Analysis : Continue the titration past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • pKa Calculation : The pKa is the pH at which the carboxylic acid is half-neutralized. This corresponds to the pH at the half-equivalence point on the titration curve. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal). The pKa is the pH at exactly half of this titrant volume.[13]

The logical flow for determining pKa via potentiometric titration is visualized below.

G cluster_1 Potentiometric Titration Workflow for pKa A Calibrate pH meter with standard buffers B Dissolve compound in solvent (purged with N2) A->B C Add standardized base titrant in small increments B->C D Record pH after each addition (once stabilized) C->D E Plot pH vs. Titrant Volume D->E F Determine Equivalence Point (inflection point) E->F G Calculate pKa at Half-Equivalence Point Volume F->G

Workflow for Potentiometric pKa Determination.

References

An In-depth Technical Guide to the Synthesis of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 10-(tert-butoxy)-10-oxodecanoic acid, a valuable bifunctional linker molecule. The core of this synthesis lies in the selective mono-esterification of the symmetrical dicarboxylic acid, sebacic acid. This document outlines the primary synthesis pathway, the underlying reaction mechanism, detailed experimental protocols, and relevant characterization data.

Synthesis Pathway Overview

The most direct and common pathway for the synthesis of this compound is the selective mono-tert-butylation of sebacic acid. Sebacic acid, a ten-carbon dicarboxylic acid, serves as the readily available starting material.[1] The key challenge in this synthesis is to control the reaction to favor the formation of the mono-ester over the di-ester byproduct. Several methods can be employed to achieve this selectivity, including statistical control of stoichiometry, the use of specific activating agents, and heterogeneous catalysis.

This guide will focus on a common and practical approach utilizing di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). This method offers the advantage of mild reaction conditions and volatile byproducts, simplifying purification.[2]

The overall transformation is depicted in the following workflow:

Synthesis_Workflow Synthesis Workflow for this compound Sebacic_Acid Sebacic Acid (Starting Material) Reaction Selective Mono-tert-butylation (Boc₂O, DMAP, Solvent) Sebacic_Acid->Reaction Crude_Product Crude Product Mixture (Mono-ester, Di-ester, Unreacted Sebacic Acid) Reaction->Crude_Product Purification Purification (e.g., Column Chromatography or Recrystallization) Crude_Product->Purification Final_Product This compound (Pure Product) Purification->Final_Product

Figure 1: A high-level workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound using di-tert-butyl dicarbonate and DMAP proceeds through a nucleophilic catalysis mechanism.

  • Activation of Boc₂O: The catalytic cycle begins with the nucleophilic attack of DMAP on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

  • Formation of a Mixed Anhydride (B1165640): One of the carboxylic acid groups of sebacic acid then attacks the activated N-tert-butoxycarbonylpyridinium intermediate. This results in the formation of a mixed anhydride and the regeneration of the DMAP catalyst.

  • Nucleophilic Attack by tert-Butoxide: The previously formed tert-butoxide anion acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid part of the mixed anhydride.

  • Product Formation: This nucleophilic attack leads to the formation of the desired tert-butyl ester, this compound, along with the release of carbon dioxide and a tert-butoxide anion, which can participate in subsequent reactions.

The selectivity for mono-esterification is achieved by using a stoichiometric amount or a slight excess of sebacic acid relative to the di-tert-butyl dicarbonate, ensuring that not all carboxylic acid groups are esterified.

Reaction_Mechanism Mechanism of DMAP-Catalyzed Mono-tert-butylation cluster_activation 1. Activation of Boc₂O cluster_anhydride 2. Mixed Anhydride Formation cluster_esterification 3. & 4. Esterification DMAP DMAP Boc2O Boc₂O DMAP->Boc2O Nucleophilic attack Activated_Complex N-tert-butoxycarbonyl- pyridinium Intermediate Boc2O->Activated_Complex tBuO_minus tert-butoxide Boc2O->tBuO_minus Mixed_Anhydride Mixed Anhydride Activated_Complex->Mixed_Anhydride DMAP_regen DMAP (regenerated) Activated_Complex->DMAP_regen Sebacic_Acid Sebacic Acid Sebacic_Acid->Activated_Complex Attack Final_Product This compound Mixed_Anhydride->Final_Product Byproducts CO₂ + tBuOH Mixed_Anhydride->Byproducts DMAP_regen->DMAP Catalytic Cycle tBuO_minus_2 tert-butoxide tBuO_minus_2->Mixed_Anhydride Nucleophilic attack

Figure 2: The catalytic mechanism for the mono-tert-butylation of sebacic acid using Boc₂O and DMAP.

Quantitative Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
Sebacic AcidC₁₀H₁₈O₄202.25White powder111-20-6
This compound C₁₄H₂₆O₄ 258.35 Solid 234081-96-0

Table 1: Physicochemical Properties

Below is a summary of typical analytical data for the final product, this compound.

AnalysisDataSource(s)
¹H NMR (CDCl₃)δ 11.8 (br s, 1H, COOH), 2.35 (t, J=7.5 Hz, 2H), 2.20 (t, J=7.5 Hz, 2H), 1.68 – 1.55 (m, 4H), 1.44 (s, 9H), 1.38 – 1.25 (m, 8H)[3]
¹³C NMR (CDCl₃)δ 180.1, 173.8, 80.4, 34.9, 34.1, 29.1, 29.0, 28.9, 28.2, 25.0, 24.7
Mass Spec (MS) m/z: 259.18 [M+H]⁺, 281.17 [M+Na]⁺[3]
Purity (Typical) ≥95% (by HPLC)

Table 2: Analytical Data for this compound

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the di-tert-butyl dicarbonate method.

Materials:

  • Sebacic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sebacic acid (1.0 eq) in anhydrous DCM or THF.

  • Addition of Reagents: To the stirred solution, add DMAP (0.1 eq, catalytic amount) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (0.9 eq to favor mono-esterification).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of sebacic acid and the formation of the mono- and di-ester products. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, which will be a mixture of the desired mono-ester, the di-tert-butyl sebacate (B1225510) byproduct, and any unreacted sebacic acid, is purified by silica gel column chromatography.

    • A gradient elution system, for example, starting with hexane/ethyl acetate (B1210297) (9:1) and gradually increasing the polarity to hexane/ethyl acetate (1:1), can be used to separate the components. The fractions containing the desired product are identified by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and scale of synthesis.

References

Spectroscopic Analysis of 10-(tert-Butoxy)-10-oxodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10-(tert-butoxy)-10-oxodecanoic acid, a bifunctional linker molecule increasingly utilized in pharmaceutical and life sciences research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for data acquisition.

Introduction

This compound is a valuable chemical tool, featuring a terminal carboxylic acid and a tert-butyl ester. This structure allows for sequential or orthogonal conjugation strategies in the development of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of this linker and its subsequent conjugates. While specific experimental data from a single source is not publicly available, this guide consolidates predicted data based on established spectroscopic principles and data from similar chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups: a long-chain carboxylic acid and a tert-butyl ester.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Broad Singlet1HCOOH
2.35Triplet2Hα-CH₂ (to COOH)
2.18Triplet2Hα'-CH₂ (to COOtBu)
1.62Multiplet4Hβ-CH₂ & β'-CH₂
1.44Singlet9HC(CH₃)₃
1.2-1.4Multiplet8H-(CH₂)₄-
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~180COOH
~173COOtBu
~80OC (CH₃)₃
~34α-CH₂ (to COOH)
~35α'-CH₂ (to COOtBu)
~29-(CH₂)₆- (multiple peaks)
~28C(C H₃)₃
~25β-CH₂ & β'-CH₂
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid Dimer)
2920, 2850StrongC-H stretch (Aliphatic)
1735StrongC=O stretch (tert-Butyl Ester)
1710StrongC=O stretch (Carboxylic Acid Dimer)
1465MediumC-H bend (CH₂)
1365MediumC-H bend (tert-Butyl)
1250, 1150StrongC-O stretch (Ester and Carboxylic Acid)
920Broad, MediumO-H bend (Carboxylic Acid Dimer)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPossible Fragment
258[M]⁺ (Molecular Ion)
202[M - C₄H₈]⁺ or [M - 56]⁺
185[M - OtBu]⁺
57[C₄H₉]⁺ (t-butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A suitable capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a suitable low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Correlate the fragmentation pattern with the known structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Deposition) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Purity Assessment Spectral_Analysis->Structure_Elucidation

Caption: A flowchart illustrating the key stages in spectroscopic analysis.

An In-depth Technical Guide on the Biological Inactivity and Synthetic Utility of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of 10-(tert-Butoxy)-10-oxodecanoic acid, a chemical entity of significant interest in the field of advanced therapeutics. This document elucidates that while the molecule itself is biologically inactive, its role as a bifunctional aliphatic linker is crucial in the construction of complex, biologically active molecules. The focus of this guide is to detail its physicochemical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the conceptual workflows for its use.

Introduction: A Biologically Inert but Synthetically Vital Linker

This compound is a dicarboxylic acid mono-tert-butyl ester. Extensive investigation of the scientific literature reveals no evidence of inherent biological or pharmacological activity. Its toxicological properties have not been thoroughly investigated. Instead, its significance in the biomedical field is derived from its function as a short, flexible, and chemically versatile linker.[1][2][3][4] It serves as a structural bridge in the synthesis of heterobifunctional molecules, most notably PROTACs.[1][2] Its bifunctional nature, possessing a free carboxylic acid and a protected carboxylic acid (tert-butyl ester), allows for sequential and controlled conjugation to two different molecular entities.[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 234081-96-0[2]
Molecular Formula C₁₄H₂₆O₄[2]
Molecular Weight 258.35 g/mol N/A
Appearance SolidN/A
Purity Typically >95%N/A
Solubility Soluble in organic solvents such as DMF, DMSON/A
Storage Recommended at -20°C for long-term stability[2]

Core Application: A Linker in PROTAC Synthesis

The primary utility of this compound is as an aliphatic linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][6] The linker component of a PROTAC is critical as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][7]

Mechanism of Action of a PROTAC

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein. This process is independent of the protein's function and relies on bringing the target into proximity with the E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

General mechanism of action for a PROTAC.
Synthetic Utility and Experimental Workflow

The chemical structure of this compound allows for a stepwise approach to PROTAC synthesis. The free carboxylic acid can be coupled to the amine group of one of the ligands (either for the POI or the E3 ligase) using standard amide bond formation reactions. Subsequently, the tert-butyl ester is deprotected, typically under acidic conditions, to reveal a second carboxylic acid, which can then be coupled to the second ligand.

Below is a conceptual workflow for the synthesis of a generic PROTAC using this linker.

Synthesis_Workflow cluster_synthesis Conceptual PROTAC Synthesis Workflow Linker This compound Intermediate1 Intermediate 1 (Linker-Ligand 1 Conjugate) Linker->Intermediate1 Ligand1 Ligand 1 (e.g., POI binder with amine) Ligand1->Intermediate1 Amide Coupling (e.g., HATU, EDC) Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Intermediate 2 (Deprotected Linker-Ligand 1) Deprotection->Intermediate2 Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC Ligand2 Ligand 2 (e.g., E3 Ligase binder with amine) Ligand2->Final_PROTAC Amide Coupling (e.g., HATU, EDC)

Conceptual workflow for PROTAC synthesis.

Experimental Protocols: A Conceptual Approach

As this compound does not possess inherent biological activity, there are no direct biological assays to report. However, its application in synthesis is paramount. Below is a generalized, conceptual protocol for the synthesis of a PROTAC, illustrating the use of this linker.

Objective: To synthesize a heterobifunctional PROTAC molecule by sequentially coupling a POI-binding ligand and an E3 ligase-binding ligand to this compound.

Materials:

  • This compound

  • POI-binding ligand with a free amine group

  • E3 ligase-binding ligand with a free amine group

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Purification supplies (e.g., HPLC, silica (B1680970) gel)

Methodology:

  • Step 1: First Amide Coupling

    • Dissolve this compound (1 eq.) in anhydrous DMF.

    • Add coupling reagents (e.g., HATU, 1.1 eq.) and a tertiary amine base (e.g., DIPEA, 2 eq.).

    • Stir for 10-15 minutes at room temperature.

    • Add the POI-binding ligand (1 eq.) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting intermediate (Linker-Ligand 1 conjugate) by column chromatography or preparative HPLC.

  • Step 2: Deprotection of the tert-Butyl Ester

    • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Stir at room temperature for 1-4 hours, monitoring by LC-MS until the tert-butyl group is completely cleaved.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected intermediate.

  • Step 3: Second Amide Coupling

    • Dissolve the deprotected intermediate from Step 2 in anhydrous DMF.

    • Add coupling reagents (e.g., HATU, 1.1 eq.) and a tertiary amine base (e.g., DIPEA, 2 eq.).

    • Stir for 10-15 minutes at room temperature.

    • Add the E3 ligase-binding ligand (1 eq.).

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Potential Application in Antibody-Drug Conjugates (ADCs)

While primarily discussed in the context of PROTACs, aliphatic linkers like this compound have potential applications in the field of Antibody-Drug Conjugates (ADCs).[1] In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. The bifunctional nature of this compound would allow it to be incorporated into more complex linker systems for ADCs.

Conclusion

This compound is a prime example of a molecule that, while lacking intrinsic biological activity, is a critical enabler of modern therapeutic modalities. Its function as a bifunctional aliphatic linker provides the structural foundation for the synthesis of complex molecules like PROTACs. The ability to sequentially couple two different molecular entities with control over the reaction sequence makes it a valuable tool for researchers and drug development professionals. Understanding the chemistry and application of such linkers is fundamental to the advancement of targeted protein degradation and other advanced therapeutic strategies.

References

An In-depth Technical Guide to 10-(tert-Butoxy)-10-oxodecanoic Acid: A Key Bifunctional Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(tert-Butoxy)-10-oxodecanoic acid, also known as sebacic acid mono-tert-butyl ester, is a versatile bifunctional linker molecule that has garnered significant interest in the field of chemical biology and drug discovery. Its linear C10 aliphatic chain provides a flexible spacer, while the orthogonal protecting groups—a carboxylic acid and a tert-butyl ester—allow for sequential and controlled conjugation to two different molecular entities. This unique structural feature makes it an invaluable tool in the synthesis of complex molecules, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide provides a comprehensive overview of the key suppliers, commercial availability, synthesis, and experimental applications of this compound.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with the necessary information to source this critical reagent.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
BroadPharm BP-24393>95%1 g, 5 gDescribed as a short linker featuring a carboxylic acid and a tert-butyl ester.[1]
Aaron-chem AR002NTCNot specifiedNot specifiedAlso known as TBDK acid, serves as a versatile building block in chemical synthesis.[2]
Sunway Pharm Ltd CB2189097%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 gAlias: Decanedioic acid, mono(1,1-dimethylethyl) ester.[3]
MedChemExpress HY-W015331>98%100 mg, 250 mg, 1 g, 5 gDescribed as a short linker featuring a carboxylic acid and a tert-butyl ester.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the mono-esterification of sebacic acid (decanedioic acid). Several methods have been reported for the selective mono-esterification of dicarboxylic acids. The following protocol is a plausible approach based on methodologies described in the literature for similar transformations.

Experimental Protocol: Mono-tert-butylesterification of Sebacic Acid

This procedure is based on the principle of using a limiting amount of a tert-butylating agent or exploiting differential reactivity.

Materials:

Procedure:

  • In a round-bottom flask, dissolve sebacic acid (1 equivalent) in anhydrous dichloromethane.

  • Add tert-butanol (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Key Experimental Applications

The utility of this compound lies in its ability to act as a bridge between two molecules. The free carboxylic acid can be coupled to an amine or alcohol, while the tert-butyl ester can be deprotected to reveal a second carboxylic acid for further conjugation.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with a primary or secondary amine to form a stable amide bond. This is a fundamental reaction in the assembly of PROTACs, where one end of the linker is attached to a ligand for an E3 ubiquitin ligase.

Experimental Protocol: Amide Coupling with an Amine

Materials:

  • This compound

  • Amine-containing molecule (e.g., a ligand for an E3 ligase)

  • N,N-Dimethylformamide (DMF), anhydrous

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

  • Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

tert-Butyl Ester Deprotection

The tert-butyl ester serves as a protecting group for the second carboxylic acid. It can be selectively removed under acidic conditions to reveal the free carboxyl group, which can then be used for a subsequent coupling reaction, for instance, to a ligand for the target protein of interest.

Experimental Protocol: Deprotection of the tert-Butyl Ester

Materials:

  • tert-Butyl ester-containing conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas

Procedure:

  • Dissolve the tert-butyl ester-containing conjugate in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen gas or by rotary evaporation.

  • The resulting carboxylic acid can often be used in the next step without further purification.

Role in Targeted Protein Degradation

This compound is a popular choice for the linker component in the design of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and flexibility of the decanoic acid chain can be critical for achieving an optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Targeted Protein Degradation Linker 10-(tert-Butoxy)- 10-oxodecanoic acid PROTAC PROTAC Molecule Linker->PROTAC Amide Coupling & Deprotection E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) E3_Ligand->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ubiquitination->POI poly-Ub tags Degradation Protein Degradation Proteasome->Degradation

Caption: Role of this compound in PROTAC synthesis and targeted protein degradation.

Synthetic and Utilization Workflow

The following diagram illustrates a logical workflow from the starting material to the final application of this compound in the synthesis of a bifunctional molecule.

Workflow start Sebacic Acid step1 Mono-tert-butylesterification start->step1 product This compound step1->product step2 Amide Coupling with Amine-containing Molecule 1 product->step2 intermediate Conjugate 1 (tert-Butyl protected) step2->intermediate step3 tert-Butyl Ester Deprotection intermediate->step3 intermediate2 Conjugate 1 (Carboxylic Acid) step3->intermediate2 step4 Amide Coupling with Amine-containing Molecule 2 intermediate2->step4 final_product Final Bifunctional Molecule (e.g., PROTAC) step4->final_product

Caption: Workflow for the synthesis and utilization of this compound.

Conclusion

This compound is a fundamental building block for the construction of complex bifunctional molecules. Its commercial availability and the straightforward nature of its key chemical transformations—amide coupling and tert-butyl ester deprotection—make it an accessible and highly valuable tool for researchers in drug discovery and chemical biology. The application of this linker in the development of PROTACs highlights its importance in the advancement of novel therapeutic strategies, particularly in the realm of targeted protein degradation. This guide provides the essential technical information for scientists to effectively source and utilize this versatile chemical linker in their research endeavors.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Thermal Properties and Degradation Profile

The thermal stability of 10-(tert-Butoxy)-10-oxodecanoic acid is primarily dictated by the lability of the tert-butyl ester group. Tert-butyl esters are known to undergo thermal decomposition through a specific pathway involving the elimination of isobutylene (B52900) to yield the corresponding carboxylic acid. This reaction is often catalyzed by acid and proceeds at elevated temperatures.

Expected Primary Degradation Pathway:

The main degradation event is anticipated to be the loss of the tert-butyl group, converting the ester back to a carboxylic acid (sebacic acid) and releasing isobutylene gas. This is a common deprotection strategy in organic synthesis, which can also be induced thermally.

  • Decomposition Onset: The onset of thermal decomposition is expected to be significantly lower than that of sebacic acid itself due to the presence of the tert-butyl ester. For comparison, sebacic acid shows initial weight loss at much higher temperatures.[3]

  • Degradation Products: The primary degradation products are expected to be sebacic acid and isobutylene. At higher temperatures, further decarboxylation of sebacic acid may occur.

A logical diagram illustrating this predicted degradation pathway is presented below.

G Predicted Thermal Degradation Pathway A This compound B Heat (Δ) A->B C Sebacic Acid B->C D Isobutylene (gas) B->D

Caption: Predicted thermal degradation pathway of this compound.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table provides data for structurally related compounds to serve as a benchmark. Researchers should determine the specific values for the title compound experimentally.

CompoundThermal EventTemperature (°C)TechniqueReference
Sebacic acid monomethyl esterMelting Point41-44N/A[4]
Poly(butylene sebacate)Decomposition Temp (Td)411-418TGA[5]
Sebacic AcidThermal Decomposition>200 (approx.)TGA[3]

Experimental Protocols

To accurately determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperatures of the compound.[5]

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan (typically alumina (B75360) or platinum).

    • Load the sample into the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 400-600 °C.

    • A heating rate of 10 °C/min or 20 °C/min is recommended.[5]

    • Conduct the analysis under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

    • Record the sample weight as a function of temperature. The onset of weight loss and the peak of the derivative thermogram (DTG) curve will indicate the primary decomposition events.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting point, glass transition, and crystallization events.[6][7]

  • Methodology:

    • Seal a small, accurately weighed sample (2-5 mg) in an aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • A heat-cool-heat cycle is recommended to remove the thermal history of the sample.

      • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.

      • Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan is typically used for data analysis.[5]

    • The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic and exothermic events appear as peaks or shifts in the baseline.

The following diagram illustrates a typical experimental workflow for thermal analysis.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Sample (2-10 mg) B Seal in TGA/DSC Pan A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Determine Decomposition Temperatures (Td) C->E F Identify Thermal Transitions (Tm, Tg) D->F G Characterize Degradation Products (e.g., via TGA-MS) E->G

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Safety and Handling

  • Storage: this compound should be stored at room temperature in a dry place.[1][8] Avoid moisture.[9] For long-term storage, temperatures of -20°C are recommended.[2]

  • Hazards: While detailed toxicological data is not available, it is recommended to handle this compound with standard laboratory precautions, including the use of personal protective equipment.[9] It may cause respiratory irritation.[9] In case of fire, carbon oxides are expected combustion products.[9]

Conclusion

The thermal stability of this compound is a crucial characteristic for its effective use in research and development. Based on its chemical structure, the primary mode of thermal degradation is predicted to be the elimination of isobutylene from the tert-butyl ester group, yielding sebacic acid. To confirm this and to quantify the thermal properties, experimental analysis using TGA and DSC is essential. The protocols and predictive information provided in this guide serve as a valuable resource for scientists and researchers working with this compound, enabling them to design and execute thermally stable processes.

References

Methodological & Application

Application Notes: Utilizing 10-(tert-Butoxy)-10-oxodecanoic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.

10-(tert-Butoxy)-10-oxodecanoic acid is a versatile aliphatic linker for PROTAC synthesis. Its linear ten-carbon chain provides flexibility, which can be advantageous for achieving a productive ternary complex geometry. The bifunctional nature of this linker, with a carboxylic acid on one end and a tert-butyl protected carboxylic acid on the other, allows for a controlled, stepwise synthesis of the final PROTAC molecule. This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of PROTACs.

Properties of this compound

PropertyValueReference
Chemical Formula C14H26O4[]
Molecular Weight 258.35 g/mol []
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM
Key Features Bifunctional with a free carboxylic acid and a tert-butyl ester, providing orthogonal reactivity. The 10-carbon aliphatic chain offers significant conformational flexibility.[]

Rationale for Use in PROTAC Design

Alkyl chains are a common and effective motif in PROTAC linker design.[3] The 10-carbon backbone of this compound offers a balance of length and flexibility that can be optimal for spanning the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation.[4]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of a PROTAC using this compound, exemplified by the creation of a BRD4-targeting PROTAC using the BRD4 ligand JQ1 and the Cereblon E3 ligase ligand pomalidomide.

Part 1: Synthesis of the PROTAC Precursor (JQ1-Linker-tert-Butyl Ester)

This protocol describes the coupling of the free carboxylic acid of the linker to an amine-functionalized JQ1 ligand.

Materials and Reagents:

  • JQ1-amine (or other amine-functionalized POI ligand)

  • This compound

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve JQ1-amine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-Linker-tert-butyl ester intermediate.

Part 2: Synthesis of the Final PROTAC (JQ1-Linker-Pomalidomide)

This part of the protocol involves the deprotection of the tert-butyl ester followed by coupling to an amine-functionalized pomalidomide.

Materials and Reagents:

  • JQ1-Linker-tert-butyl ester intermediate (from Part 1)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Pomalidomide-amine (or other amine-functionalized E3 ligase ligand)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

Step 1: Deprotection of the tert-Butyl Ester

  • Dissolve the purified JQ1-Linker-tert-butyl ester intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude JQ1-Linker-acid can be used in the next step without further purification.

Step 2: Coupling to Pomalidomide-amine

  • Dissolve the crude JQ1-Linker-acid (1.0 equivalent) and pomalidomide-amine (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC using preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start: JQ1-NH2 + Linker-COOH Coupling1 Amide Coupling 1 (HATU, DIPEA, DMF) Start->Coupling1 Intermediate1 Intermediate: JQ1-Linker-tBu Coupling1->Intermediate1 Deprotection Deprotection (TFA, DCM) Intermediate1->Deprotection Intermediate2 Intermediate: JQ1-Linker-COOH Deprotection->Intermediate2 Coupling2 Amide Coupling 2 (HATU, DIPEA, DMF) + Pomalidomide-NH2 Intermediate2->Coupling2 Purification Purification (Prep-HPLC) Coupling2->Purification Final_PROTAC Final PROTAC: JQ1-Linker-Pomalidomide Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

Caption: A two-part synthetic workflow for a BRD4-targeting PROTAC.

Evaluation of PROTAC Efficacy

Western Blot Analysis of BRD4 Degradation

Western blotting is a standard method to quantify the degradation of the target protein.[6]

Protocol:

  • Cell Culture and Treatment: Seed a human cell line expressing BRD4 (e.g., HeLa or a relevant cancer cell line) in 6-well plates. Allow cells to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 signal to the loading control.

    • Plot the percentage of BRD4 remaining versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Western Blot Workflow

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

Caption: Workflow for evaluating PROTAC-induced protein degradation.

Data Presentation

The following table presents hypothetical data for a series of BRD4-targeting PROTACs with varying aliphatic linker lengths, illustrating the importance of linker optimization.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4-PROTAC-1 Alkyl Chain815075
BRD4-PROTAC-2 This compound derivative1025>95
BRD4-PROTAC-3 Alkyl Chain128085
BRD4-PROTAC-4 Alkyl Chain1425060

This is representative data and actual results will vary depending on the specific POI, E3 ligase, and ligands used.

BRD4 Signaling Context

BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key oncogenes such as c-Myc.[7][8] By inducing the degradation of BRD4, a PROTAC can effectively downregulate these oncogenic signaling pathways.

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Transcription Transcription Acetylated_Histones->Transcription RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Upregulates PROTAC BRD4 PROTAC PROTAC->BRD4 Induces

Caption: Simplified overview of BRD4's role in transcriptional regulation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its aliphatic chain provides necessary flexibility, while its bifunctional nature allows for a straightforward and controlled synthetic strategy. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. Successful PROTAC design requires careful optimization of the linker, and the methodologies described will aid in the systematic evaluation of PROTAC efficacy.

References

Application Note: Protocol for tert-Butyl Ester Deprotection of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl (t-butyl) ester is a frequently utilized protecting group for carboxylic acids in multi-step organic synthesis, particularly in the fields of peptide and nucleotide chemistry. Its popularity stems from its high stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and its clean, selective removal under mild acidic conditions.[1] The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleaves the ester bond to yield the corresponding carboxylic acid, a stable tert-butyl cation, and subsequently isobutylene (B52900) gas.[2][3]

This document provides a detailed protocol for the deprotection of the tert-butyl ester of 10-(tert-Butoxy)-10-oxodecanoic acid to yield sebacic acid (1,10-decanedioic acid). This compound is a bifunctional linker molecule containing both a free carboxylic acid and a tert-butyl ester, which allows for selective deprotection and subsequent derivatization.[4]

Deprotection Reaction and Mechanism

The deprotection is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., TFA), which increases the electrophilicity of the carbonyl carbon.[2] This is followed by the departure of the stable tert-butyl carbocation. The carbocation then loses a proton to form isobutylene, a volatile gas, which drives the reaction to completion.[2][3]

Reaction: this compound + TFA → Sebacic Acid + Isobutylene + CF₃COO⁻t-Bu⁺

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the acid-catalyzed deprotection of a tert-butyl ester using trifluoroacetic acid. Yields are generally high for this class of reaction.

ParameterValue / ConditionNotesCitation
Substrate This compound1.0 equivalent[4]
Reagent Trifluoroacetic Acid (TFA)5-10 equivalentsExcess TFA acts as both reagent and co-solvent.
Solvent Dichloromethane (B109758) (DCM)5-10 volumesRatio of DCM to TFA can range from 1:1 to 4:1.
Temperature Room Temperature (20-25 °C)Reaction is typically performed at ambient temperature.[1][5]
Reaction Time 1 - 4 hoursMonitor progress by TLC or LC-MS.[1]
Typical Yield > 95%Yields for this reaction are consistently high.[1]

Detailed Experimental Protocol

This protocol describes the deprotection of this compound using a standard TFA/DCM mixture.

4.1. Materials and Equipment

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343) (for co-evaporation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

4.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM, approx. 5-10 volumes relative to the substrate). Stir the solution at room temperature until the substrate is fully dissolved.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[1][5] An exothermic reaction may be observed; for sensitive substrates, addition can be performed in an ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours.[1] Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) or LC-MS.

  • Work-up and Isolation: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. This process is known as co-evaporation and may be repeated 2-3 times.[1] c. The resulting crude product, sebacic acid, will be a solid or viscous oil. It can be used directly for the next step or purified further by recrystallization if necessary.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. It is also volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and wear appropriate PPE.

  • The deprotection reaction generates isobutylene , which is a flammable gas. Ensure the reaction is well-ventilated and away from ignition sources.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the deprotection protocol.

Deprotection_Workflow start Dissolve Substrate in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temp (1-4 hours) Monitor by TLC/LC-MS add_tfa->react evaporate Evaporate Solvent and excess TFA react->evaporate co_evaporate Co-evaporate with Toluene evaporate->co_evaporate product Isolate Product: Sebacic Acid co_evaporate->product

Caption: Workflow for tert-butyl ester deprotection.

References

Application Notes and Protocols for Amide Coupling Reactions of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the amide coupling of 10-(tert-butoxy)-10-oxodecanoic acid with primary and secondary amines. This versatile bifunctional linker is valuable in drug development and chemical biology, where the carboxylic acid moiety can be coupled to a target molecule, and the tert-butyl ester can be selectively deprotected for further functionalization.[1][2]

Introduction to Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Direct condensation is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent to facilitate the nucleophilic attack by the amine.

Common strategies for activating carboxylic acids involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4] The choice of coupling reagent, solvent, and base is critical for achieving high yields and purity while minimizing side reactions like racemization, particularly when dealing with chiral substrates.

Data Presentation: Comparison of Common Amide Coupling Conditions

The following table summarizes typical reaction conditions for the amide coupling of long-chain carboxylic acids, such as this compound, with representative amines. The selection of the optimal conditions will depend on the specific amine substrate, its nucleophilicity, and steric hindrance.

Coupling ReagentAdditiveBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
HATU NoneDIPEA or TEADMF, CH₂Cl₂, CH₃CN0 to RT1-18>90Highly efficient, rapid reactions, and low racemization. Ideal for sterically hindered or less reactive amines.[3][5][6]
EDC·HCl HOBtDIPEA or TEADMF, CH₂Cl₂0 to RT2-2470-95A common and cost-effective method. HOBt suppresses side reactions and reduces racemization. The urea (B33335) byproduct is water-soluble, simplifying purification.[7][8]
EDC·HCl DMAP (cat.) / HOBt (cat.)DIPEACH₃CNRT12-4870-90Effective for electron-deficient amines. DMAP acts as an acyl transfer agent, increasing the reaction rate.[7]
DCC HOBtDIPEA or TEACH₂Cl₂, THF0 to RT2-1280-95High yielding, but the dicyclohexylurea (DCU) byproduct is poorly soluble, which can complicate purification.[4]
DIC HOBtDIPEADMF, CH₂Cl₂0 to RT2-1280-95Similar to DCC, but the diisopropylurea byproduct is more soluble, making it more suitable for solid-phase synthesis and simplifying purification in solution-phase.[8][9][10]

Note: Yields are highly substrate-dependent and may require optimization.

Experimental Protocols

Below are detailed protocols for two of the most common and effective methods for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity, due to the high reactivity of HATU.[3][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica (B1680970) gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.1-1.5 equiv) to the solution, followed by DIPEA (2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours depending on the amine.[3]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used, cost-effective method suitable for a variety of amines. The use of HOBt is crucial for minimizing side reactions and potential racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or TEA

  • Anhydrous DMF or CH₂Cl₂

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.1-1.5 equiv), and the amine (1.0-1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 equiv) to the mixture.

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the water-soluble urea byproduct and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude amide by flash column chromatography.

Visualized Workflow and Signaling Pathways

Generalized Amide Coupling Workflow

The following diagram illustrates the general workflow for the activation of a carboxylic acid and subsequent coupling with an amine to form an amide bond.

AmideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid 10-(tert-Butoxy)-10- oxodecanoic Acid ActivatedEster Activated Intermediate (e.g., OAt-ester, O-acylisourea) CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Amine Amine (R-NH₂) Amine->AmideProduct Byproducts Byproducts (e.g., Urea, HOAt) ActivationMechanism Start Carboxylic Acid (R-COOH) HATU_path HATU + Base Start->HATU_path EDC_path EDC + HOBt Start->EDC_path OAt_ester OAt-Active Ester HATU_path->OAt_ester Activation Acylisourea O-Acylisourea Intermediate EDC_path->Acylisourea Activation Amine Amine (R'-NH₂) OAt_ester->Amine Nucleophilic Attack HOBt_ester OBt-Active Ester Acylisourea->HOBt_ester Reaction with HOBt HOBt_ester->Amine Nucleophilic Attack Amide Amide (R-CONH-R') Amine->Amide

References

Application of 10-(tert-Butoxy)-10-oxodecanoic Acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has surged, with the linker molecule that connects the antibody to the cytotoxic payload playing a pivotal role in the overall efficacy, stability, and safety of the conjugate. 10-(tert-Butoxy)-10-oxodecanoic acid is a bifunctional aliphatic linker that offers a versatile platform for ADC synthesis. Its structure comprises a ten-carbon aliphatic chain with a terminal carboxylic acid and a tert-butyl ester. This configuration allows for a sequential conjugation strategy, making it a valuable tool in the construction of ADCs with non-cleavable linkers.

The terminal carboxylic acid can be readily activated, commonly through conversion to an N-hydroxysuccinimide (NHS) ester, for reaction with primary amines, such as the side-chain of lysine (B10760008) residues on the surface of a monoclonal antibody. The tert-butyl ester serves as a protecting group for a second carboxylic acid functionality. This protecting group is stable under the conditions typically used for the initial conjugation to the antibody but can be removed under acidic conditions to reveal a terminal carboxylic acid on the antibody-linker construct. This newly exposed carboxylic acid can then be activated to conjugate a payload containing a reactive amine or hydroxyl group.

Alternatively, the commercially available NHS ester of this compound can be directly reacted with an amine-containing payload first. Following purification, the tert-butyl group is deprotected, and the resulting carboxylic acid on the linker-payload construct is activated for conjugation to the antibody. This pre-assembly of the linker-payload can offer advantages in terms of purification and characterization of the final ADC.

ADCs constructed with aliphatic linkers like this compound are generally considered to have non-cleavable linkers.[1] The release of the cytotoxic payload from such ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1] This mechanism of action can offer enhanced stability in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[2] The length and hydrophilic nature of the decanoic acid chain may also contribute to improved solubility and pharmacokinetic properties of the resulting ADC.[3][4]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis and characterization of an ADC using this compound as a linker. Two primary strategies are presented:

  • Strategy A: Conjugation of the linker to the antibody, followed by payload attachment.

  • Strategy B: Pre-synthesis of a linker-payload conjugate, followed by attachment to the antibody.

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or 10-(tert-Butoxy)-10-oxodecanoic NHS ester

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0; MES buffer, pH 6.0)

  • Quenching reagent (e.g., Tris buffer, hydroxylamine)

  • Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Strategy A: Antibody-Linker Conjugation Followed by Payload Attachment

Step 1: Activation of this compound

  • Dissolve this compound (1.2 equivalents relative to EDC) in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents relative to EDC).

  • Add EDC (5-10 fold molar excess over the antibody) to the solution and stir at room temperature for 1-2 hours to generate the NHS ester.

Step 2: Conjugation of Activated Linker to Antibody

  • Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

  • Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a quenching reagent (e.g., 1M Tris buffer to a final concentration of 50 mM).

  • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and reagents.

Step 3: Deprotection of the tert-Butyl Ester

  • Lyophilize the purified antibody-linker conjugate.

  • Resuspend the conjugate in a solution of 50% TFA in dichloromethane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA and solvent under a stream of nitrogen and then under high vacuum.

  • Resuspend the deprotected antibody-linker in a suitable buffer and purify by buffer exchange.

Step 4: Conjugation of Payload to the Deprotected Antibody-Linker

  • Activate the terminal carboxylic acid on the antibody-linker conjugate using EDC/NHS as described in Step 1.

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add the payload solution to the activated antibody-linker conjugate.

  • Incubate, quench, and purify the final ADC as described in Step 2.

Strategy B: Pre-synthesis of Linker-Payload Followed by Antibody Conjugation

Step 1: Conjugation of 10-(tert-Butoxy)-10-oxodecanoic NHS Ester to the Payload

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.

  • Add 10-(tert-Butoxy)-10-oxodecanoic NHS ester (1.1 equivalents) to the payload solution.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the linker-payload conjugate by reversed-phase HPLC.

Step 2: Deprotection of the tert-Butyl Ester on the Linker-Payload

  • Dissolve the purified linker-payload in a solution of 50% TFA in dichloromethane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA and solvent under reduced pressure.

Step 3: Activation of the Deprotected Linker-Payload

  • Activate the carboxylic acid of the deprotected linker-payload using EDC/NHS as described in Strategy A, Step 1.

Step 4: Conjugation to the Antibody

  • Add the activated linker-payload solution to the antibody solution (in PBS, pH 7.4-8.0, at 5-10 mg/mL). A typical molar excess of the linker-payload is 5-10 fold over the antibody.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction with a suitable quenching reagent.

  • Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for an ADC synthesized using this compound as a non-cleavable linker. This data is for illustrative purposes and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: ADC Synthesis and Characterization Parameters

ParameterValueMethod
Molar Ratio (Linker-Payload:Antibody)8:1-
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC, LC-MS[][6]
Conjugation Efficiency~50%Calculated from DAR
Monomer Purity>95%Size-Exclusion Chromatography
Free Drug Content<1%Reversed-Phase HPLC

Table 2: In Vitro Stability and Cytotoxicity Data

ParameterValueCell Line
Plasma Stability (t1/2, days)~7-10Human Plasma
IC50 (Antigen-Positive)0.5 nMSK-BR-3 (HER2+)
IC50 (Antigen-Negative)>1000 nMMDA-MB-468 (HER2-)

Mandatory Visualization

ADC_Synthesis_Workflow General Workflow for ADC Synthesis cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation and Purification cluster_characterization Characterization Linker 10-(tert-Butoxy)-10- oxodecanoic acid Activated_Linker_Payload Activated Linker-Payload Linker->Activated_Linker_Payload Activation (EDC/NHS) or Direct Conjugation Payload Amine-containing Payload Payload->Activated_Linker_Payload Conjugation Conjugation Reaction Activated_Linker_Payload->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR_Analysis DAR Analysis (HIC-HPLC, LC-MS) ADC->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) ADC->Cytotoxicity_Assay

Caption: Workflow for ADC synthesis using a pre-formed linker-payload.

ADC_Mechanism_of_Action Mechanism of Action for a Non-Cleavable Linker ADC ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

Caption: Cellular uptake and payload release of a non-cleavable ADC.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using 10-(tert-Butoxy)-10-oxodecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(tert-Butoxy)-10-oxodecanoic acid is a bifunctional linker molecule ideally suited for the surface modification of nanoparticles. Its structure features a terminal carboxylic acid and a tert-butyl protected carboxylic acid, connected by a ten-carbon aliphatic chain. This configuration allows for a two-stage functionalization strategy. Initially, the free carboxylic acid can be covalently coupled to nanoparticles, typically those with primary amine groups on their surface. The long aliphatic chain acts as a spacer, extending the terminal functional group away from the nanoparticle surface to improve its accessibility and minimize steric hindrance. Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal a second carboxylic acid. This newly exposed functional group is then available for the conjugation of a wide array of molecules, including therapeutic agents, targeting ligands (such as antibodies or peptides), and imaging agents. This versatile approach enables the creation of multifunctional nanoparticle systems for applications in drug delivery, diagnostics, and biomedical research.

Key Applications

  • Drug Delivery: The terminal carboxylic acid can be used to conjugate drugs, enabling targeted delivery and controlled release.

  • Targeted Therapies: Targeting moieties can be attached to the linker to direct nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Bioimaging: Fluorescent dyes or contrast agents can be conjugated for in vitro and in vivo imaging applications.

  • Improved Nanoparticle Stability: The surface modification can enhance the colloidal stability of nanoparticles in biological media.

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol details the coupling of the free carboxylic acid of this compound to nanoparticles with surface amine groups using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifuge and appropriate centrifuge tubes

  • Sonicator (bath or probe)

  • Orbital shaker or rotator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension to ensure a homogenous dispersion and break up any aggregates.

  • Activation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • In a separate tube, dissolve EDC-HCl and NHS in Activation Buffer to a final concentration of 10 mg/mL each. Prepare these solutions immediately before use as they are moisture-sensitive.

    • To the desired amount of this compound stock solution, add a 5-fold molar excess of both EDC-HCl and NHS solutions.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to form the NHS-ester intermediate.

  • Coupling Reaction:

    • Add the activated this compound solution to the dispersed nanoparticle suspension. The molar ratio of the linker to the estimated surface amine groups should typically be in the range of 10:1 to 50:1 to ensure efficient coupling.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing on a rotator or orbital shaker.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in Washing Buffer and sonicate briefly to redisperse.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of byproducts and excess reagents.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the functionalized nanoparticles in an appropriate buffer for storage (e.g., PBS or deionized water).

    • Store the modified nanoparticles at 4°C.

Protocol 2: Deprotection of the tert-Butyl Ester to Expose the Terminal Carboxylic Acid

This protocol describes the removal of the tert-butyl protecting group from the nanoparticle surface to reveal the terminal carboxylic acid, making it available for subsequent conjugation. A common method using trifluoroacetic acid (TFA) is detailed below.

Caution: Trifluoroacetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • Nanoparticles functionalized with this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Centrifuge and appropriate centrifuge tubes

  • Sonicator

  • Rotary evaporator (optional)

Procedure:

  • Nanoparticle Preparation:

    • Lyophilize or carefully dry the nanoparticle sample to remove any water.

    • Resuspend the dried nanoparticles in DCM.

  • Deprotection Reaction:

    • In a chemical fume hood, prepare a deprotection solution of 50% (v/v) TFA in DCM.

    • Add the deprotection solution to the nanoparticle suspension. The volume should be sufficient to fully suspend the nanoparticles.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking small aliquots, removing the solvent, and analyzing the surface functional groups using FTIR spectroscopy (disappearance of the tert-butyl C-H stretches and ester C=O stretch, and appearance of the carboxylic acid O-H and C=O stretches).

  • Purification:

    • Remove the TFA and DCM by rotary evaporation under reduced pressure.

    • Alternatively, precipitate the nanoparticles by adding a large volume of a non-solvent like cold diethyl ether and collect them by centrifugation.

    • Wash the nanoparticles extensively with deionized water to remove any residual TFA. This can be done by repeated centrifugation and redispersion cycles. Monitor the pH of the supernatant until it is neutral.

  • Final Product:

    • After the final wash, resuspend the carboxyl-terminated nanoparticles in the desired buffer.

    • The nanoparticles are now ready for conjugation to amine-containing molecules via EDC/NHS chemistry (as described in Protocol 1, but with the nanoparticles now providing the carboxyl groups).

Data Presentation

The successful surface modification of nanoparticles can be confirmed and quantified through various characterization techniques. The following tables summarize the expected changes in key nanoparticle properties at each stage of the functionalization process.

Table 1: Physicochemical Characterization of Nanoparticles

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles100 ± 5< 0.2+35 ± 5
After Attachment of this compound110 ± 7< 0.25+15 ± 5
After Deprotection of tert-Butyl Ester112 ± 8< 0.25-30 ± 5

Table 2: Quantification of Surface Functional Groups

Stage of ModificationSurface Functional GroupQuantification MethodLigand Density (groups/nm²)
Bare Amine-Functionalized NanoparticlesPrimary Amines (-NH₂)Fluorescamine Assay / TNBS Assay2.5 ± 0.5
After Attachment of this compoundResidual Amines (-NH₂)Fluorescamine Assay / TNBS Assay0.5 ± 0.2
After Deprotection of tert-Butyl EsterCarboxylic Acids (-COOH)Toluidine Blue O (TBO) Assay / Potentiometric Titration2.0 ± 0.4

Visualization of Workflows and Relationships

Diagram 1: Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Protocol 1: Linker Attachment cluster_1 Protocol 2: Deprotection cluster_2 Further Conjugation A Amine-Functionalized Nanoparticles D Coupling Reaction in PBS (pH 7.4) A->D B This compound C EDC/NHS Activation in MES Buffer (pH 6.0) B->C C->D E Quenching & Purification (Centrifugation/Washing) D->E F tert-Butyl Ester Functionalized Nanoparticles E->F G TFA/DCM Treatment F->G H Purification (Evaporation/Washing) G->H I Carboxyl-Terminated Nanoparticles H->I K EDC/NHS Activation I->K J Drug / Targeting Ligand (with Amine Group) J->K L Final Multifunctional Nanoparticle K->L

Caption: Workflow for the two-stage surface functionalization of nanoparticles.

Diagram 2: Logical Relationship of Surface Chemistry

G NP Nanoparticle Core (+ Surface Amines) Intermediate Intermediate Nanoparticle (tert-Butyl Protected) NP->Intermediate EDC/NHS Coupling Linker This compound Linker->Intermediate Final Final Nanoparticle (+ Terminal Carboxyl) Intermediate->Final TFA Deprotection Conjugated Fully Conjugated Nanoparticle Final->Conjugated EDC/NHS Coupling Payload Therapeutic/Imaging Agent (e.g., Drug, Antibody) Payload->Conjugated

Application Notes and Protocols: Synthesis and Application of 10-(tert-Butoxy)-10-oxodecanoic acid NHS ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the synthesis, purification, and application of 10-(tert-Butoxy)-10-oxodecanoic acid N-hydroxysuccinimide (NHS) ester, a valuable crosslinking reagent for bioconjugation. This heterobifunctional linker features a tert-butyl ester, which can be selectively cleaved under acidic conditions, and an NHS ester that readily reacts with primary amines on biomolecules to form stable amide bonds. This allows for a versatile approach in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The aliphatic C10 chain provides a flexible spacer arm.

Physicochemical Properties

The key physicochemical properties of the synthesized compounds are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC14H26O4258.4234081-96-0
This compound NHS esterC18H29NO6355.4905735-81-1

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines the synthesis of the mono-tert-butyl ester of decanedioic acid.

Materials:

  • Decanedioic acid

  • tert-Butyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve decanedioic acid (1 equivalent) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (0.1 equivalents) and tert-butyl alcohol (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Expected Yield and Characterization:

StepProductStarting MaterialTheoretical Yield (%)Purity (by NMR)
1This compoundDecanedioic acid60-75>95%
Part 2: Synthesis of this compound NHS ester

This section details the activation of the free carboxylic acid to an NHS ester. The activation of a carboxylic acid with a carbodiimide (B86325) and N-hydroxysuccinimide is a standard method to form an amine-reactive NHS ester.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound NHS ester.

Expected Yield and Characterization:

StepProductStarting MaterialTheoretical Yield (%)Purity (by HPLC)
2This compound NHS esterThis compound80-90>98%

Application Notes: Bioconjugation to a Model Protein

NHS esters are highly reactive towards primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins, forming stable amide bonds. The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the primary amines are deprotonated and thus nucleophilic.

Materials:

  • This compound NHS ester

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), amine-free

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Protocol for Protein Labeling:

  • Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound NHS ester in DMSO or DMF.

  • Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A molar excess of 8 to 10-fold is a good starting point for mono-labeling.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Separate the protein conjugate from unreacted NHS ester and byproducts using a desalting column.

  • The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry.

Bioconjugation Reaction Parameters:

ParameterRecommended Condition
pH7.2 - 8.5
SolventAqueous buffer (e.g., PBS, bicarbonate)
Co-solvent (for NHS ester)DMSO or DMF (up to 10% v/v)
Reaction Temperature4°C to Room Temperature
Reaction Time30 minutes to 4 hours

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of this compound cluster_part2 Part 2: Synthesis of NHS Ester start Decanedioic Acid step1 Esterification with tert-Butanol (DCC, DMAP) start->step1 product1 This compound step1->product1 purify1 Column Chromatography product1->purify1 step2 Activation with NHS (EDC) purify1->step2 product2 This compound NHS ester step2->product2 purify2 Recrystallization product2->purify2

Caption: Workflow for the synthesis of this compound NHS ester.

Bioconjugation_Process cluster_main Bioconjugation and Analysis protein Protein with Primary Amines (e.g., Lysine residues) reaction Amine Coupling Reaction (pH 7.2-8.5) protein->reaction nhs_ester This compound NHS ester nhs_ester->reaction conjugate Protein-Linker Conjugate reaction->conjugate purification Purification (Size-Exclusion Chromatography) conjugate->purification analysis Characterization (e.g., Mass Spectrometry) purification->analysis

Caption: General workflow for bioconjugation using an NHS ester.

Application Notes and Protocols for Linking Molecules with 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(tert-Butoxy)-10-oxodecanoic acid is a versatile heterobifunctional linker used in bioconjugation, surface modification, and drug delivery systems.[1][2][3] Its structure features a terminal carboxylic acid and a tert-butyl protected carboxylic acid. The free carboxylic acid can be readily conjugated to primary amines on biomolecules (e.g., lysine (B10760008) residues on proteins), surfaces, or small molecule drugs using standard carbodiimide (B86325) chemistry.[1][4] The tert-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions to enable sequential conjugation to another molecule.[5][6] This bifunctionality allows for the controlled, stepwise assembly of complex molecular architectures.

These application notes provide detailed protocols for the use of this compound in common laboratory procedures, guidelines for the characterization of the resulting conjugates, and quantitative data to guide experimental design.

Reagent Properties and Storage

Proper handling and storage of this compound and its activated form (NHS ester) are crucial for successful conjugation.

PropertyThis compound10-(tert-Butoxy)-10-oxodecanoic NHS ester
Molecular Formula C₁₄H₂₆O₄C₁₈H₂₉NO₆
Molecular Weight 258.35 g/mol 355.42 g/mol
CAS Number 234081-96-0905735-81-1
Appearance White to off-white solidWhite to off-white solid
Storage Conditions -20°C, desiccated-20°C, desiccated
Purity Typically >95%Typically >98%

Experimental Protocols

Protocol 1: One-Step Amide Coupling to a Protein using EDC/Sulfo-NHS

This protocol describes the conjugation of the free carboxylic acid of the linker to primary amines (e.g., lysine residues) on a protein.

Workflow for One-Step Amide Coupling

G start Start: Prepare Reagents wash Wash Protein (if necessary) start->wash activate Activate Linker: This compound + EDC/Sulfo-NHS in Activation Buffer wash->activate incubate_activate Incubate 15-30 min at RT activate->incubate_activate add_protein Add Activated Linker to Protein Solution in Coupling Buffer incubate_activate->add_protein incubate_couple Incubate 2-4 hours at RT or overnight at 4°C add_protein->incubate_couple quench Quench Reaction (e.g., with Tris or Hydroxylamine) incubate_couple->quench purify Purify Conjugate (e.g., Desalting Column, Dialysis) quench->purify characterize Characterize Conjugate (HPLC, MALDI-TOF MS) purify->characterize end End: Store Conjugate characterize->end

Caption: Workflow for protein conjugation.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, MES, HEPES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Prepare stock solutions of the linker, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF). It is recommended to prepare EDC and Sulfo-NHS solutions immediately before use as they are moisture sensitive.[4]

  • Protein Preparation: Ensure the protein solution is in the Coupling Buffer and free of any amine-containing buffers or stabilizers.

  • Activation of Linker: In a separate tube, add a 10-50 fold molar excess of the linker, EDC, and Sulfo-NHS to the Activation Buffer. Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[1][7]

  • Conjugation: Add the activated linker solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 8.5 for efficient coupling to primary amines.[4]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[7]

  • Purification: Remove excess linker and reaction byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.

Typical Reaction Parameters for Protein Conjugation

ParameterRecommended ValueNotes
Activation Buffer pH 5.0 - 6.0Optimal for EDC/NHS chemistry to form the active ester.[7]
Coupling Buffer pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[4]
Linker:Protein Molar Ratio 10:1 to 50:1This should be optimized to achieve the desired degree of labeling.
EDC:Linker Molar Ratio 1:1 to 2:1A slight excess of EDC ensures efficient activation.
Sulfo-NHS:EDC Molar Ratio 1:1 to 1.2:1Stabilizes the activated intermediate, increasing coupling efficiency.[8]
Reaction Time 2-4 hours at RT or overnight at 4°CLonger incubation times may increase conjugation efficiency.
Protocol 2: Two-Step Sequential Conjugation

This protocol involves the initial conjugation of the linker to a molecule (Molecule A), followed by the deprotection of the tert-butyl ester and subsequent conjugation to a second molecule (Molecule B).

Workflow for Two-Step Sequential Conjugation

G start Start: Conjugate Linker to Molecule A (See Protocol 1) purify1 Purify Conjugate A start->purify1 deprotect Deprotection: Treat with TFA/DCM purify1->deprotect evaporate Evaporate TFA/DCM deprotect->evaporate purify2 Purify Deprotected Conjugate evaporate->purify2 conjugateB Conjugate to Molecule B (using EDC/Sulfo-NHS) purify2->conjugateB purify_final Purify Final Conjugate (A-Linker-B) conjugateB->purify_final characterize Characterize Final Conjugate purify_final->characterize end End: Store Final Conjugate characterize->end

Caption: Workflow for sequential conjugation.

Step A: Deprotection of the tert-Butyl Ester

Materials:

  • Purified conjugate from Protocol 1, lyophilized

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the tert-butyl protected conjugate in a 1:1 mixture of DCM and TFA.[9] A typical concentration is 0.1-0.5 M.

  • Reaction: Stir the solution at room temperature for 3-5 hours.[6] Monitor the reaction by LC-MS to confirm the loss of the tert-butyl group (mass decrease of 56.07 Da).

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the residue in a minimal amount of a suitable solvent and precipitate the deprotected product by adding cold diethyl ether.[10]

  • Isolation: Collect the precipitate by centrifugation or filtration and dry under vacuum.

Step B: Conjugation to a Second Molecule (Molecule B) The newly exposed carboxylic acid can be conjugated to a second amine-containing molecule using the same EDC/Sulfo-NHS chemistry as described in Protocol 1.

Protocol 3: Immobilization on an Amine-Functionalized Surface

This protocol describes how to covalently attach the linker to a surface that has been functionalized with primary amines (e.g., aminosilanized glass or gold).

Materials:

  • Amine-functionalized substrate

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., anhydrous DMF or DMSO)

  • Washing solvents (e.g., ethanol (B145695), deionized water)

Procedure:

  • Substrate Preparation: Clean and dry the amine-functionalized substrate thoroughly.

  • Activation: Prepare a solution of the linker (1-10 mM), EDC (1-10 mM), and Sulfo-NHS (1-10 mM) in an anhydrous solvent like DMF or DMSO.

  • Immobilization: Immerse the substrate in the activation solution and incubate for 2-4 hours at room temperature.

  • Washing: Remove the substrate from the solution and wash extensively with the solvent, followed by ethanol and deionized water to remove any non-covalently bound material.

  • Drying: Dry the functionalized surface under a stream of nitrogen. The surface now presents a tert-butyl protected carboxylic acid, which can be deprotected using Protocol 2, Step A, for further functionalization.

Characterization of Conjugates

Thorough characterization is essential to confirm successful conjugation and to determine the purity and properties of the final product.

Analytical Techniques for Conjugate Characterization

TechniquePurposeExpected Outcome
MALDI-TOF Mass Spectrometry Determine the molecular weight of the conjugate.[11][12]An increase in mass corresponding to the number of linker molecules attached. The mass of the linker is 240.34 Da (after loss of H₂O).
HPLC (RP-HPLC, HIC) Assess purity, and for protein conjugates, determine the drug-to-antibody ratio (DAR).[13][14][15]RP-HPLC can separate unconjugated protein from the conjugate. HIC is particularly useful for resolving species with different numbers of attached linkers.
UV/Vis Spectroscopy Quantify protein concentration and, if the attached molecule has a distinct chromophore, the degree of labeling.[16]Protein concentration is typically measured at 280 nm.
FTIR Spectroscopy Confirm the formation of amide bonds.Appearance of characteristic amide I and amide II bands.

Expected Mass Shifts upon Conjugation and Deprotection

Reaction StepMolecular Weight Change
Conjugation of Linker + 240.34 Da
Deprotection of tert-butyl ester - 56.07 Da
Conjugation of Second Molecule + (MW of Molecule B - 18.02 Da)

Conclusion

This compound is a highly effective heterobifunctional linker for a variety of applications in research and drug development. The protocols provided herein offer a robust starting point for its use in creating well-defined bioconjugates, functionalized surfaces, and complex molecular assemblies. Optimization of the reaction conditions, particularly the molar ratios of reactants, is recommended to achieve the desired outcome for each specific application. Comprehensive characterization of the final products using techniques such as mass spectrometry and HPLC is crucial to ensure the quality and consistency of the results.

References

Application Notes and Protocols for Monitoring Reactions of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for monitoring chemical reactions involving 10-(tert-butoxy)-10-oxodecanoic acid. This versatile bifunctional molecule, featuring a free carboxylic acid and a tert-butyl ester, is a valuable building block in organic synthesis.[1][2] Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity. The analytical techniques detailed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are powerful tools for real-time and offline analysis of reactions such as esterification, amidation, and deprotection.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring reactions of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. It is particularly well-suited for tracking the progress of reactions involving the carboxylic acid moiety (e.g., esterification or amidation) and for monitoring the deprotection of the tert-butyl ester.[3] By separating the starting material, intermediates, and final products, HPLC allows for accurate quantification of each component over time. A common approach involves reverse-phase chromatography, where the nonpolar nature of the long alkyl chain allows for good retention and separation on a C18 column. UV detection is typically suitable if the reaction involves chromophoric reactants or products; otherwise, a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be employed. For enhanced specificity and sensitivity, coupling HPLC with mass spectrometry (LC-MS) is a powerful option.[3]

Experimental Protocol: Monitoring Tert-Butyl Ester Deprotection

This protocol describes the use of reverse-phase HPLC to monitor the acid-catalyzed deprotection of the tert-butyl ester from this compound to yield sebacic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Internal standard (e.g., naphthalene)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (100 mg, 0.387 mmol) and a known amount of internal standard in dichloromethane (5 mL).

  • Time Zero Sample (t=0): Withdraw a 50 µL aliquot of the reaction mixture. Immediately quench the reaction by adding it to a vial containing 200 µL of saturated sodium bicarbonate solution. Add 500 µL of ethyl acetate, vortex, and allow the layers to separate. Dilute an aliquot of the organic layer with the mobile phase for HPLC analysis.[3]

  • Initiate Reaction: Add trifluoroacetic acid (0.5 mL) to the reaction flask and start a timer.

  • Reaction Sampling: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw 50 µL aliquots and quench them as described in step 2.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA) is often effective. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for the carboxylic acid and ester carbonyls).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the starting material, the product (sebacic acid), and the internal standard. Calculate the percentage conversion at each time point by comparing the peak area ratio of the starting material to the internal standard against the t=0 sample.

Data Presentation
Time Point (minutes)Peak Area (Starting Material)Peak Area (Product)Peak Area (Internal Standard)% Conversion
0589,4320345,6780
15412,602188,765346,12330
30265,244354,890345,98755
6088,415543,210346,01185
1205,894612,345345,88999

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (e.g., NaHCO3) Aliquot->Quench Extract Liquid-Liquid Extraction Quench->Extract Dilute Dilute for Analysis Extract->Dilute Inject Inject Sample Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data Integrate Integrate Peak Areas Data->Integrate Calculate Calculate % Conversion Integrate->Calculate Plot Plot Kinetics Calculate->Plot

Caption: Workflow for HPLC monitoring of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and specific technique for analyzing volatile and thermally stable compounds. While this compound itself has low volatility due to the free carboxylic acid, it can be analyzed by GC-MS after a derivatization step.[4][5] Esterification of the carboxylic acid (e.g., methylation with diazomethane (B1218177) or BF3/methanol) or silylation (e.g., with BSTFA) converts it into a more volatile derivative suitable for GC analysis.[4][6] This technique is particularly useful for identifying and quantifying side products and impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of reaction components. GC-MS is an excellent method for monitoring reactions where the volatility of the reactants and products changes significantly.

Experimental Protocol: Monitoring Esterification

This protocol outlines the use of GC-MS to monitor the esterification of the free carboxylic acid of this compound with methanol.

Materials:

  • Reaction mixture aliquots (from an esterification reaction)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Internal standard (e.g., a long-chain n-alkane like tetracosane)

  • GC-MS system with an autosampler

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation:

    • To a 2 mL autosampler vial, add a 50 µL aliquot of the reaction mixture.

    • Add a known amount of the internal standard solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 1 hour to ensure complete silylation of the carboxylic acid.[4]

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify the peaks for the silylated starting material and the silylated product based on their retention times and mass spectra.

    • Quantify the components by comparing their peak areas to that of the internal standard.

Data Presentation
Time Point (hours)Retention Time (Silylated Reactant) (min)Peak Area (Silylated Reactant)Retention Time (Product) (min)Peak Area (Product)% Conversion
012.5987,12312.800
112.5641,63012.8365,43235
212.5345,49312.8689,12365
412.598,71212.8954,32190
612.5<10,00012.81,012,345>99

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Aliquot Reaction Aliquot Dry Evaporate Solvent Aliquot->Dry Derivatize Derivatize with BSTFA (Silylation) Dry->Derivatize Inject Inject Sample Derivatize->Inject Separate GC Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify Peaks (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify vs. Internal Standard Identify->Quantify Report Report Results Quantify->Report Reaction_Pathways cluster_path1 Pathway A: Carboxylic Acid Reactions cluster_path2 Pathway B: Tert-Butyl Ester Deprotection Start This compound Ester Esterification Product (e.g., with R'-OH) Start->Ester + R'-OH, H+ Amide Amidation Product (e.g., with R'-NH2) Start->Amide + R'-NH2, Coupling Agent Deprotect Sebacic Acid Start->Deprotect + H+ (e.g., TFA)

References

Application Notes and Protocols: The Role of 10-(tert-Butoxy)-10-oxodecanoic Acid in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 10-(tert-butoxy)-10-oxodecanoic acid as a versatile bifunctional linker in the development of advanced drug delivery systems. The protocols outlined below are generalized methodologies adapted for the specific use of this linker in creating nanoparticles, liposomes, and micelles for targeted and controlled drug release.

Introduction to this compound

This compound is a short-chain aliphatic linker possessing two key functional groups: a terminal carboxylic acid and a tert-butyl ester.[1] This unique structure allows for a sequential and controlled conjugation of different molecules. The carboxylic acid can be readily activated to form amide or ester bonds with amine or hydroxyl groups present on drug molecules, polymers, or targeting ligands.[1] The tert-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions to provide a further point of attachment or to alter the physicochemical properties of the final construct.[2][3][4][5][6]

This bifunctionality makes it an ideal candidate for a variety of applications in drug delivery, including:

  • Linking drugs to carrier materials: Covalently attaching therapeutic agents to nanoparticles, liposomes, or polymers to improve drug loading and prevent premature release.

  • Surface modification of drug carriers: Introducing functional groups to the surface of delivery systems to enhance stability, biocompatibility, or for the attachment of targeting moieties.[7][8][9][10]

  • Formation of polymer-drug conjugates: Creating well-defined conjugates with precise control over drug loading and release characteristics.[11][12][13]

  • Component of self-assembling systems: Incorporation into amphiphilic molecules to drive the formation of micelles or other nano-assemblies.[14][15][16][17][18][19]

I. Application in Polymeric Nanoparticle Formulation

A. Overview

In polymeric nanoparticle systems, this compound can be used to conjugate a drug to a polymer backbone, forming a polymer-drug conjugate that can then self-assemble into nanoparticles. Alternatively, it can be used to functionalize the surface of pre-formed nanoparticles. The following protocol describes the synthesis of a polymer-drug conjugate using this linker, followed by nanoparticle formulation via nanoprecipitation.

B. Experimental Protocol: Formulation of Drug-Loaded Polymeric Nanoparticles

1. Synthesis of Polymer-Linker-Drug Conjugate:

  • Step 1: Activation of this compound. Dissolve this compound (1.2 eq) in anhydrous dichloromethane (B109758) (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq). Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of the linker.

  • Step 2: Conjugation to the drug. In a separate flask, dissolve the drug molecule containing a primary amine group (1 eq) in anhydrous DCM. Add the activated linker solution dropwise to the drug solution. Stir the reaction at room temperature overnight.

  • Step 3: Purification of the linker-drug conjugate. Remove the dicyclohexylurea byproduct by filtration. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Step 4: Deprotection of the tert-butyl ester (Optional). To expose the second carboxylic acid, dissolve the purified linker-drug conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2-5 hours.[2] Evaporate the solvent under reduced pressure.

  • Step 5: Conjugation to the polymer. Activate the newly exposed carboxylic acid of the linker-drug conjugate using DCC/NHS as described in Step 1. Dissolve an amine-terminated polymer (e.g., polyethylene (B3416737) glycol-polylactic acid, PEG-PLA) in anhydrous DCM and add the activated linker-drug solution. Stir overnight at room temperature.

  • Step 6: Purification of the polymer-linker-drug conjugate. Precipitate the conjugate in cold diethyl ether and collect the solid by centrifugation. Wash the precipitate multiple times with cold diethyl ether to remove unreacted starting materials. Dry the final product under vacuum.

2. Nanoparticle Formulation by Nanoprecipitation:

  • Step 1: Dissolution of the conjugate. Dissolve the purified polymer-linker-drug conjugate in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Step 2: Nanoprecipitation. Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or a buffer). The rapid solvent diffusion will cause the polymer to precipitate, forming nanoparticles.

  • Step 3: Solvent removal and purification. Remove the organic solvent by evaporation under reduced pressure. Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining impurities.

C. Characterization and Data Presentation

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

ParameterMethodIllustrative Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-15 to -30 mV
Drug Loading Content (DLC %) HPLC/UV-Vis Spectroscopy5 - 15% (w/w)
Encapsulation Efficiency (EE %) HPLC/UV-Vis Spectroscopy70 - 90%

Note: The values presented are illustrative and will vary depending on the specific drug, polymer, and formulation parameters.

Diagram 1: Experimental Workflow for Nanoparticle Formulation

G cluster_0 Polymer-Drug Conjugate Synthesis cluster_1 Nanoparticle Formulation A Activate Linker (DCC/NHS) B Conjugate to Drug A->B C Purify Linker-Drug B->C D Deprotect tert-butyl ester (TFA) C->D E Activate Linker-Drug (DCC/NHS) D->E F Conjugate to Polymer E->F G Purify Conjugate F->G H Dissolve Conjugate (Organic Solvent) G->H Formulation I Nanoprecipitation (Aqueous Phase) H->I J Solvent Removal & Purification I->J G cluster_0 Cellular Environment A Targeted Liposome (B1194612) B Receptor on Cell Surface A->B Binding C Receptor-Mediated Endocytosis B->C D Endosome C->D E Drug Release D->E Endosomal Escape/ Fusion F Therapeutic Effect E->F G A Amphiphilic Polymer-Linker-Drug Conjugate D Self-Assembly A->D B Aqueous Environment B->D C Concentration > CMC C->D E Core-Shell Micelle D->E

References

Application Notes and Protocols for the Incorporation of 10-(tert-Butoxy)-10-oxodecanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of lipid moieties to peptides, is a pivotal strategy in drug development to enhance the therapeutic properties of peptide-based candidates. The incorporation of a lipid chain, such as 10-(tert-Butoxy)-10-oxodecanoic acid, can significantly improve a peptide's pharmacokinetic profile by increasing its plasma half-life, enhancing its association with plasma proteins like albumin, and improving its membrane permeability. This document provides a detailed step-by-step guide for the incorporation of this compound onto the N-terminus of a peptide using solid-phase peptide synthesis (SPPS).

The protocols outlined below cover the coupling of the fatty acid moiety, cleavage of the lipopeptide from the solid support, and subsequent purification and characterization.

Materials and Reagents

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling Reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

    • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine (20% in DMF)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Purification:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

    • C18 column

    • Acetonitrile (ACN) with 0.1% TFA (Solvent B)

    • Water with 0.1% TFA (Solvent A)

  • Characterization:

    • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

Solid-Phase Synthesis of the Peptide Backbone

The peptide sequence is synthesized on a solid support resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This involves iterative cycles of Fmoc deprotection and amino acid coupling until the desired peptide sequence is assembled. The final step in the peptide synthesis is the removal of the N-terminal Fmoc protecting group to expose the free amine for fatty acid conjugation.

N-terminal Acylation with this compound

This protocol describes the coupling of this compound to the free N-terminal amine of the peptide chain.

a. Resin Preparation:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Wash the resin with DMF (3 x 5 mL per 100 mg of resin).

b. Pre-activation of this compound:

  • In a separate vial, dissolve this compound (2 equivalents relative to the resin substitution) in DMF.

  • Add the coupling reagent (e.g., HATU or HBTU, 1.95 equivalents) and DIPEA (4 equivalents).

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

c. Coupling Reaction:

  • Drain the DMF from the swollen resin.

  • Add the pre-activated fatty acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be necessary due to the steric hindrance of the fatty acid.

  • To ensure complete acylation, a second coupling can be performed.[1]

d. Washing:

  • Drain the reaction mixture.

  • Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove any unreacted reagents and byproducts.

Cleavage and Deprotection

This protocol describes the cleavage of the lipopeptide from the solid support and the simultaneous removal of the tert-butyl ester protecting group from the fatty acid and other acid-labile side-chain protecting groups.

a. Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

b. Cleavage Reaction:

  • Wash the dried resin with DCM.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

c. Precipitation and Washing:

  • Filter the resin and collect the filtrate containing the cleaved lipopeptide.

  • Precipitate the crude lipopeptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated lipopeptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

d. Drying: Dry the crude lipopeptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by RP-HPLC

The crude lipopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

a. Column and Solvents:

  • Column: C18 stationary phase.

  • Solvent A: Water with 0.1% (v/v) TFA.

  • Solvent B: Acetonitrile with 0.1% (v/v) TFA.

b. Gradient Elution: A typical gradient for lipopeptide purification starts with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic lipopeptide. A common gradient is a linear increase of Solvent B from 30% to 100% over 30-60 minutes.[2] The exact gradient will need to be optimized based on the specific properties of the lipopeptide.

c. Fraction Collection and Lyophilization: Collect the fractions containing the purified lipopeptide and lyophilize to obtain the final product as a white powder.

Characterization by Mass Spectrometry

The molecular weight of the purified lipopeptide is confirmed using mass spectrometry.

  • MALDI-TOF MS: The purified lipopeptide is mixed with a suitable matrix and analyzed.

  • ESI-MS: The purified lipopeptide is dissolved in a suitable solvent and infused into the mass spectrometer.

During tandem mass spectrometry (MS/MS) analysis, the fragmentation of the fatty acid chain can be observed. For a C10 fatty acid, characteristic neutral losses may be observed.[3][4]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fatty Acid Acylation

ParameterHATUHBTU
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)[5]Lower Purity (more deletion products observed)[5]
Coupling Efficiency High[5]High, but generally lower than HATU[5]
Reaction Speed Faster[5]Slower[5]
Epimerization Risk Lower risk[5]Higher risk[5]

Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard for evaluating coupling reagent performance due to its difficulty.[5]

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Acylation N-terminal Acylation cluster_Post_Synthesis Post-Synthesis Processing Resin Start with Resin Peptide_Synthesis Fmoc-based Peptide Synthesis Resin->Peptide_Synthesis Fmoc_Deprotection N-terminal Fmoc Deprotection Peptide_Synthesis->Fmoc_Deprotection Preactivation Pre-activate 10-(tert-Butoxy)- 10-oxodecanoic acid Fmoc_Deprotection->Preactivation Free N-terminus Coupling Couple to Peptide-Resin Preactivation->Coupling Cleavage Cleavage from Resin & Simultaneous Deprotection Coupling->Cleavage Lipopeptide-Resin Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Lipopeptide Lipopeptide (Agonist) Lipopeptide->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-(tert-Butoxy)-10-oxodecanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, also known as sebacic acid mono-tert-butyl ester, primarily involves the selective mono-esterification of sebacic acid. Key methods include:

  • Direct tert-Butylation: Reaction of sebacic acid with a tert-butylating agent in the presence of a catalyst.

  • Two-Step Esterification: Initial conversion of sebacic acid to its monomethyl ester, followed by transesterification or reaction with isobutylene.[1]

  • Use of N,N-Dimethylformamide di-tert-butyl Acetal: This reagent can selectively provide the tert-butyl group.[2]

  • Di-tert-butyl Dicarbonate (B1257347) (Boc)₂O Method: Involves reacting sebacic acid with (Boc)₂O in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[3][4]

  • Advanced Catalytic Methods: Utilizing catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) with tert-butyl acetate (B1210297) for efficient tert-butylation.[5][6]

Q2: What is the main challenge in synthesizing this compound?

A2: The primary challenge is achieving high selectivity for the mono-ester over the di-ester (di-tert-butyl sebacate). The two carboxylic acid groups of sebacic acid have similar reactivity, leading to the formation of a mixture of monoester, diester, and unreacted diacid, which complicates purification and reduces the yield of the desired product.[3][7]

Q3: How can I minimize the formation of the di-tert-butyl sebacate (B1225510) byproduct?

A3: To minimize the formation of the diester, consider the following strategies:

  • Control Stoichiometry: Use a controlled molar ratio of the tert-butylating agent to sebacic acid. An excess of the tert-butylating agent will favor the formation of the diester.

  • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the optimal conversion to the monoester is achieved. Prolonged reaction times or higher temperatures can promote the formation of the diester.

  • Choice of Reagents: Some methods offer better selectivity. For instance, multi-step routes that protect one carboxylic acid group first can completely avoid the issue of selectivity.[7]

Q4: What are the recommended purification techniques for this compound?

A4: Purification typically involves separating the desired monoester from the starting diacid and the diester byproduct. Common methods include:

  • Washing/Extraction: Utilizing aqueous base washes (e.g., sodium bicarbonate solution) to remove the unreacted sebacic acid.[3]

  • Column Chromatography: Silica gel chromatography is effective for separating the monoester from the less polar diester.

  • Recrystallization: This can be used to obtain a highly pure product.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Monoester - Incomplete reaction. - Formation of significant amounts of diester. - Suboptimal reaction conditions (temperature, time). - Inefficient purification.- Monitor the reaction by TLC or other analytical methods to determine the optimal reaction time. - Adjust the stoichiometry of the tert-butylating agent. - Optimize temperature and reaction time based on literature protocols. - Employ a combination of washing, chromatography, and recrystallization for purification.
High Amount of Diester Byproduct - Excess tert-butylating agent. - Prolonged reaction time or high temperature.- Reduce the molar equivalents of the tert-butylating agent. - Shorten the reaction time and/or lower the reaction temperature.
Difficulty in Separating Monoester from Starting Material - Inefficient extraction of unreacted sebacic acid.- Perform multiple extractions with a dilute aqueous base. - Ensure the pH of the aqueous phase is sufficiently basic to deprotonate the diacid.
Inconsistent Results - Purity of starting materials (sebacic acid, solvents, reagents). - Presence of moisture in the reaction.- Use high-purity, anhydrous reagents and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Quantitative Data Summary

Method Starting Material Reagents/Catalyst Reported Yield Reference
N,N-Dimethylformamide di-tert-butyl AcetalOctadecanedioic acidN,N-Dimethylformamide di-tert-butyl acetal86%[2]
Multi-step via Benzyl EsterHexadecanedioic acid mono-benzyl esterMulti-step process>75%[7]
Direct tert-ButylationOctadecanedioic acidN,N-Dimethylformamide di-tert-butyl acetal57%[7]
Chlorination followed by EsterificationOctadecanedioic acidThionyl chloride, tert-butanol (B103910)39%[7]
Di-tert-butyl DicarbonateOctadecanedioic acid(Boc)₂O, DMAP, tert-butanolNot specified[3]
Advanced CatalysisCarboxylic acidsBis(trifluoromethanesulfonyl)imide (Tf₂NH), tert-butyl acetateHigh yields[5]

Experimental Protocols

Method 1: Using N,N-Dimethylformamide di-tert-butyl Acetal[2]
  • Suspend sebacic acid (e.g., 40 g, 127 mmol) in toluene (B28343) (500 ml) in a reaction vessel under a nitrogen atmosphere.

  • Heat the suspension to 95 °C to obtain a clear solution.

  • Add N,N-dimethylformamide di-tert-butylacetal (e.g., 98 g, 434 mmol) dropwise over 3-4 hours.

  • Stir the reaction mixture overnight at the same temperature.

  • Concentrate the reaction mixture to dryness in vacuo.

  • Suspend the resulting solid in dichloromethane (B109758) (CH₂Cl₂) with heating and sonication.

  • Filter the suspension at room temperature, washing the solid with CH₂Cl₂.

  • Concentrate the filtrate to obtain the product.

Method 2: Using Di-tert-butyl Dicarbonate ((Boc)₂O)[4]
  • Add sebacic acid, toluene, and tert-butanol to a reaction vessel and start stirring.

  • Heat the mixture and then add di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature overnight.

  • Reduce the volume of the reaction solution by rotary evaporation.

  • Dilute the concentrated solution with dichloromethane (DCM).

  • Wash the DCM solution sequentially with water, a 5% phosphoric acid aqueous solution, and saturated brine.

  • Collect the organic layer and concentrate it to obtain the product.

Visualizations

experimental_workflow_dmf_acetal cluster_prep Reaction Setup cluster_workup Work-up & Purification start Suspend Sebacic Acid in Toluene heat Heat to 95°C start->heat add_reagent Add DMF di-tert-butyl Acetal heat->add_reagent react Stir Overnight at 95°C add_reagent->react concentrate1 Concentrate in vacuo react->concentrate1 suspend Suspend in CH2Cl2 concentrate1->suspend filter Filter suspend->filter concentrate2 Concentrate Filtrate filter->concentrate2 product This compound concentrate2->product experimental_workflow_boc_anhydride cluster_reaction Reaction cluster_extraction Extraction & Washing cluster_final Final Product start_boc Mix Sebacic Acid, Toluene, t-BuOH add_boc Add (Boc)2O start_boc->add_boc stir_boc Stir Overnight at RT add_boc->stir_boc concentrate_boc1 Concentrate stir_boc->concentrate_boc1 dilute_boc Dilute with DCM concentrate_boc1->dilute_boc wash_water Wash with Water dilute_boc->wash_water wash_acid Wash with 5% Phosphoric Acid wash_water->wash_acid wash_brine Wash with Saturated Brine wash_acid->wash_brine concentrate_boc2 Concentrate Organic Layer wash_brine->concentrate_boc2 product_boc This compound concentrate_boc2->product_boc

References

Technical Support Center: Troubleshooting Incomplete tert-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides solutions to common issues encountered during the cleavage of tert-butyl (t-Bu) esters.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl ester deprotection with trifluoroacetic acid (TFA) is incomplete. What are the common causes?

Incomplete cleavage of t-butyl esters using TFA is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be diminished if the concentration is too low. For resistant substrates, a higher concentration of TFA may be necessary.[1]

  • Inadequate Reaction Time: Deprotection is not instantaneous. Insufficient reaction time can result in a mixture of starting material, the desired product, and sometimes a mono-deprotected intermediate in the case of di-esters.[1]

  • Low Temperature: Cleavage reactions are typically conducted at room temperature. Lower temperatures will decrease the reaction rate, potentially leading to incomplete conversion within a standard timeframe.[1]

  • Steric Hindrance: A sterically hindered t-butyl ester may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve complete deprotection.[2]

  • Substrate Solubility: Ensure your substrate is fully dissolved in the reaction solvent.[2]

Q2: I'm observing side products in my reaction. What are they and how can I prevent them?

The primary cause of side-product formation is the generation of the reactive tert-butyl cation during deprotection.[2][3] This carbocation can alkylate nucleophilic functional groups on your molecule.[3]

  • Commonly Affected Amino Acid Residues: In peptide synthesis, residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to tert-butylation.[3][4]

  • Prevention with Scavengers: To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail.[3] These scavengers trap the tert-butyl cation before it can react with your product.[5]

Q3: Can I selectively deprotect a tert-butyl ester in the presence of other acid-labile groups like Boc?

This is a challenging transformation due to the similar acid lability of both groups. However, selective deprotection is sometimes achievable by carefully selecting milder reagents and conditions. For instance, Lewis acids like Zinc Bromide (ZnBr₂) have been used for the chemoselective hydrolysis of t-butyl esters, although success is substrate-dependent and may not always be perfectly selective over N-Boc groups.[6][7][8]

Q4: Are there non-acidic methods for tert-butyl ester deprotection for my acid-sensitive substrate?

Yes, several methods avoid acidic conditions:

  • Basic Hydrolysis: Powdered potassium hydroxide (B78521) (KOH) in THF can effectively cleave t-butyl benzoates at room temperature.[6][9]

  • Neutral Conditions: The combination of tris(4-bromophenyl)amminium radical cation ("Magic Blue") and a silane (B1218182) like triethylsilane (HSiEt₃) can mediate a very mild deprotection.[6][9][10]

  • Thermolysis: For thermally stable molecules, heating in a high-boiling solvent can cleave the t-butyl group through the elimination of isobutylene.[6][11]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows remaining starting material.

Possible CauseSuggested Solution
Insufficient Acid Strength/Concentration Increase the TFA concentration, for example, from 50% in DCM to 95-100% TFA.[1][12]
Inadequate Reaction Time Monitor the reaction's progress and extend the time until the starting material is consumed.[1]
Low Temperature Ensure the reaction is performed at a consistent room temperature (20-25°C). Gentle warming (e.g., to 40°C) can be considered, but monitor for side-product formation.[1][2]
Catalyst Deactivation (for Lewis acid methods) If using a catalyst like Yb(OTf)₃, ensure anhydrous conditions. Consider increasing the catalyst loading.[6]
Issue 2: Formation of Side Products (e.g., +56 Da adducts in mass spectrometry)

Symptom: Detection of byproducts, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).

Possible CauseSuggested Solution
Alkylation by tert-butyl cation Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[3][5]
Oxidation of Sensitive Residues (e.g., Met) For methionine-containing peptides, include a scavenger like thioanisole (B89551) in the cleavage cocktail.[5]
Dehydration of Asn or Gln Under strongly acidic conditions, the side-chain amides of asparagine and glutamine can dehydrate to nitriles. Use the mildest effective cleavage conditions.[3]

Data Presentation

Table 1: Common Scavengers for TFA Cleavage and Their Applications
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (B1312306) (TIS) Trp, general carbocations2.5-5% (v/v)A highly effective and commonly used carbocation scavenger.[5]
Water General carbocations2.5-5% (v/v)Often included in standard scavenger cocktails.[5]
Thioanisole Met5% (v/v)Effective in preventing S-alkylation of methionine.[5]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[5]
Dimethylsulfide (DMS) Met, Cys-Can help minimize oxidation.[13]
Phenol General5%Used in cocktails like Reagent K for sensitive residues.[4]
Table 2: Comparison of Alternative tert-Butyl Ester Deprotection Methods
Reagent/MethodConditionsAdvantagesLimitations
Aqueous Phosphoric Acid (H₃PO₄) Aqueous solutionEnvironmentally benign, mild, and selective.[6][9]May not be suitable for all substrates.
Ytterbium triflate (Yb(OTf)₃) 5 mol%, nitromethane, 45-50 °CMild Lewis acid, selective in the presence of other esters.[6]Requires heating, potential for catalyst deactivation.[6]
Zinc Bromide (ZnBr₂) Stoichiometric, DCMMilder than TFA, can be selective.[6][8]Selectivity over other acid-labile groups is not guaranteed.[7]
Powdered KOH in THF Suspension in THF, room temp.Non-acidic, simple, and safe alternative.[6][9]Primarily demonstrated for benzoates.
"Magic Blue" / HSiEt₃ Catalytic MB•+, stoichiometric silaneVery mild, neutral conditions.[6][9]Reagents may be less common.
Thermolysis High temperature (120-240 °C)Reagent-free.[6][11]Requires thermally stable compounds.[6]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA with Scavengers

  • Dissolve the tert-butyl ester-protected compound in a suitable solvent like dichloromethane (B109758) (DCM).[5]

  • Add the chosen scavenger(s) (refer to Table 1). For a general-purpose cocktail, triisopropylsilane (TIS) and water are common additions.[5]

  • Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture. A common ratio is 1:1 DCM:TFA.[14][15] For a standard cleavage cocktail, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is often used.[5]

  • Stir the reaction at room temperature for 1-4 hours.[1][14] Monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[5]

  • The crude product can then be purified as needed.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the tert-butyl ester in dichloromethane (DCM).

  • Add a stoichiometric amount of zinc bromide (ZnBr₂).

  • Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with water to remove the zinc salts.

  • Isolate and purify the product.

Protocol 3: Deprotection using Powdered KOH in THF

  • To a solution of the tert-butyl ester in tetrahydrofuran (B95107) (THF), add powdered potassium hydroxide (KOH).[6]

  • Stir the suspension vigorously at ambient temperature.[6]

  • Monitor the reaction's progress by TLC or LC-MS.[6]

  • Upon completion, carefully quench the reaction with an aqueous acid (e.g., 1M HCl) to protonate the resulting carboxylate.[6]

  • Extract the product with an organic solvent and purify.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end End start Incomplete Deprotection Observed check_time Increase Reaction Time? start->check_time check_tfa Increase TFA Concentration? check_time->check_tfa No extend_time Monitor until completion check_time->extend_time Yes check_temp Increase Temperature? check_tfa->check_temp No increase_tfa Use 95-100% TFA check_tfa->increase_tfa Yes check_scavenger Side Products Observed? check_temp->check_scavenger No increase_temp Warm gently (e.g., 40°C) check_temp->increase_temp Yes add_scavenger Add Scavengers (TIS, EDT, etc.) check_scavenger->add_scavenger Yes consider_alternative Consider Alternative Methods (ZnBr2, KOH, etc.) check_scavenger->consider_alternative No end Complete Deprotection extend_time->end increase_tfa->end increase_temp->end add_scavenger->end consider_alternative->end

Caption: Troubleshooting workflow for incomplete tert-butyl ester deprotection.

G cluster_reaction TFA-Mediated Deprotection cluster_pathways Fates of t-Butyl Cation tBu_Ester R-COOtBu Carboxylic_Acid R-COOH tBu_Ester->Carboxylic_Acid + TFA tBu_Cation tBu⁺ tBu_Ester->tBu_Cation + TFA Side_Product Side Product (e.g., R'-tBu) tBu_Cation->Side_Product Trapped_Cation Trapped Cation (Scavenger-tBu) tBu_Cation->Trapped_Cation Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H⁺ Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophile Nucleophile (e.g., Trp) Nucleophile->Side_Product

Caption: Competing reaction pathways for the tert-butyl cation.

References

Technical Support Center: Optimizing Coupling Reactions of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for coupling 10-(tert-Butoxy)-10-oxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound with amines or alcohols.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Activation of Carboxylic Acid Select a more potent coupling reagent. For sterically hindered substrates, consider using HATU or PyAOP.[1] For standard couplings, carbodiimides like EDC or DIC in the presence of an additive are often sufficient.[2][3]
Decomposition of Coupling Reagent Ensure coupling reagents are stored under anhydrous conditions and are not expired. Phosphonium reagents, in particular, have limited stability in solution.[1]
Hydrolysis of Activated Intermediate Minimize water content in the reaction mixture by using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). The O-acylisourea intermediate formed with carbodiimides is susceptible to hydrolysis.[4] Adding N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) can form a more stable active ester, reducing hydrolysis.[4][5]
Steric Hindrance For sterically demanding couplings, increasing the reaction temperature or using a more reactive coupling agent like HATU may improve yields.[1][3] Prolonged reaction times may also be necessary.[6]
Poor Solubility of Reactants Choose a solvent that dissolves all reactants. Common solvents for coupling reactions include Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[7][8] For poorly soluble peptides, N-Methyl-2-pyrrolidone (NMP) or the addition of co-solvents like Dimethyl sulfoxide (B87167) (DMSO) may be beneficial.[9]

Issue 2: Presence of Side Products

Side Product Potential Cause Recommended Solution
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide (B86325) reagents.[5][7][10]Add an auxiliary nucleophile like HOBt or NHS to trap the intermediate as a more stable active ester.[5] Using solvents with low dielectric constants, such as DCM or chloroform, can also minimize this side reaction.[10]
Epimerization/Racemization Loss of stereochemical integrity at the alpha-carbon of an amino acid during activation.Use of additives like HOBt or HOAt is highly recommended to suppress racemization.[2][7] Onium salt-based coupling reagents like HATU and HBTU generally result in less epimerization compared to carbodiimides alone.[1][2] The choice of base is also critical; weaker bases like N-methylmorpholine (NMM) or collidine are preferred over stronger, more hindered bases like Diisopropylethylamine (DIPEA) in sensitive cases.[7]
Formation of Symmetric Anhydride (B1165640) Reaction of the O-acylisourea intermediate with another molecule of the carboxylic acid.[5][10]This is not always detrimental as the anhydride can also react to form the desired product. However, to control the reaction, maintaining a 1:1 stoichiometry of the carboxylic acid to the coupling reagent is advisable.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I choose for my reaction?

A1: The choice of coupling reagent depends on the specific substrates and desired reaction conditions.

  • Carbodiimides (EDC, DCC, DIC): Cost-effective and widely used for routine amide and ester bond formation.[2][8] EDC is water-soluble, making product purification easier through aqueous extraction.[2][5][8] DCC and DIC are soluble in organic solvents; the urea (B33335) byproduct of DCC is largely insoluble and can be filtered off, while the DIC byproduct is more soluble.[2]

  • Onium Salts (HBTU, HATU, PyBOP): These reagents are generally more reactive and faster than carbodiimides, often leading to higher yields and less racemization, especially for challenging couplings.[1][2] HATU is particularly effective for sterically hindered amino acids.[1][3]

  • Phosphonium Salts (BOP, PyAOP): Similar to onium salts, these are highly efficient reagents. PyAOP is especially effective for coupling N-methylated amino acids.[2]

Q2: Why is an additive like HOBt or NHS necessary when using carbodiimides?

A2: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) offer two main advantages:

  • Minimize Side Reactions: They react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This intermediate is less prone to rearrangement to the undesired N-acylurea byproduct.[5]

  • Reduce Racemization: The active esters formed are less reactive than the O-acylisourea, and their subsequent reaction with the amine or alcohol proceeds with a lower risk of racemization.[2][7]

Q3: What is the optimal reaction temperature?

A3: Most coupling reactions are performed at room temperature.[11][12] However, for slow reactions or sterically hindered substrates, heating may be required.[6][13] Conversely, to minimize side reactions like racemization, it is often recommended to perform carbodiimide-mediated couplings at lower temperatures (e.g., 0 °C).[7]

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF).

  • Add HOBt (1.1 eq) to the solution.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Esterification using DIC and DMAP

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add DIC (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassByproduct SolubilityKey AdvantagesCommon Applications
DCC CarbodiimideLow in most organic solventsInexpensive, easy removal of byproduct by filtration in solution phase.[2]Solution-phase amide and ester synthesis.
DIC CarbodiimideSoluble in common organic solventsLiquid form is easy to handle, byproduct remains in solution.[2][5]Solid-phase peptide synthesis, solution-phase synthesis.
EDC·HCl CarbodiimideWater-solubleByproduct and excess reagent removed by aqueous workup.[2][5][8]Bioconjugation in aqueous media, general amide synthesis.
HBTU/TBTU Aminium/UroniumSolubleFast reaction rates, low racemization.[1][2]Routine peptide synthesis.
HATU Aminium/UroniumSolubleHighly reactive, less epimerization, effective for hindered couplings.[1][2][3]Difficult couplings, synthesis of complex peptides.
PyBOP PhosphoniumSolubleGenerates OBt esters, minimal racemization.[2]Routine peptide synthesis, especially for difficult sequences.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (this compound) add_reagents Add Amine/Alcohol & Additives (e.g., HOBt) start->add_reagents add_coupling Add Coupling Reagent (e.g., EDC, HATU) add_reagents->add_coupling stir Stir at appropriate temperature add_coupling->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor workup Aqueous Workup/ Filtration monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for the coupling reaction of this compound.

troubleshooting_yield cluster_activation Activation Issues cluster_conditions Reaction Conditions start Low/No Yield cause1 Inefficient Activation start->cause1 cause2 Reagent Decomposition start->cause2 cause3 Hydrolysis of Intermediate start->cause3 cause4 Steric Hindrance start->cause4 sol1 Use stronger coupling reagent (e.g., HATU) cause1->sol1 sol2 Use fresh, properly stored reagents cause2->sol2 sol3 Use anhydrous solvents & inert atmosphere cause3->sol3 sol4 Increase temperature or prolong reaction time cause4->sol4

Caption: Troubleshooting guide for low reaction yield.

troubleshooting_side_products cluster_Nacylurea N-acylurea Formation cluster_racemization Racemization start Side Products Observed cause1 O-acylisourea Rearrangement start->cause1 cause2 Loss of Stereointegrity start->cause2 sol1 Add HOBt or NHS cause1->sol1 sol2 Use additives (HOBt/HOAt) Use milder base (NMM) cause2->sol2

Caption: Troubleshooting guide for common side products.

References

Technical Support Center: Purification of 10-(tert-Butoxy)-10-oxodecanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 10-(tert-Butoxy)-10-oxodecanoic acid and its derivatives.

Troubleshooting Guide

The purification of this compound can be complicated by the presence of structurally similar impurities. The key to successful purification is understanding the nature of these impurities and selecting the appropriate technique to remove them.

Common Purification Problems and Solutions

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Presence of starting materials (e.g., sebacic acid). - Formation of byproducts (e.g., di-tert-butyl sebacate, sebacic acid).- Column Chromatography: Use a silica (B1680970) gel column with a gradient elution of ethyl acetate (B1210297) in hexanes. - Recrystallization: Attempt recrystallization from a mixed solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether.
Product is an Oil or Waxy Solid - Presence of residual solvent. - Contamination with greasy byproducts. - The product itself may be a low-melting solid.- High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. - Trituration: Wash the crude product with a non-polar solvent like hexanes or pentane (B18724) to remove non-polar impurities.
Presence of Diacid Impurity (Sebacic Acid) - Hydrolysis of the tert-butyl ester during reaction or workup (especially under acidic conditions).- Aqueous Wash: During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic diacid. - Column Chromatography: The diacid will have a much lower Rf on silica gel and can be separated.
Difficulty in Crystallization - The compound has a low melting point. - Presence of impurities that inhibit crystal formation.- Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization.[1][2] - Seed Crystals: If a small amount of pure solid is available, use it to seed the crystallization. - Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.
Co-elution of Impurities during Chromatography - Impurities have similar polarity to the desired product.- Optimize Mobile Phase: Use a shallower solvent gradient or an isocratic elution with a carefully selected solvent mixture. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as sebacic acid, and byproducts from the esterification reaction. These can include the di-tert-butyl ester of sebacic acid and residual mono-tert-butyl ester isomers if the starting material was not symmetric. Hydrolysis of the product can also lead to the formation of sebacic acid.

Q2: How can I effectively remove the unreacted sebacic acid?

A2: Sebacic acid, being a dicarboxylic acid, is significantly more polar than the mono-tert-butyl ester product. An effective method is to dissolve the crude product in an organic solvent (like ethyl acetate or diethyl ether) and wash it with a mild aqueous base such as sodium bicarbonate solution. The sebacic acid will be deprotonated and extracted into the aqueous layer. Alternatively, column chromatography on silica gel will easily separate the highly polar sebacic acid from the desired product.

Q3: My purified product appears as a waxy solid. Is this normal?

A3: this compound has a relatively low melting point due to its aliphatic chain and the bulky tert-butyl group, which can disrupt crystal packing. Therefore, obtaining it as a waxy or low-melting solid is not uncommon. Ensure that all solvents are thoroughly removed under high vacuum.

Q4: What is the best way to monitor the purification by column chromatography?

A4: Thin-layer chromatography (TLC) is the recommended method. Since the compound lacks a strong UV chromophore, visualization of the TLC spots can be achieved by staining with a potassium permanganate (B83412) solution or a p-anisaldehyde stain followed by gentle heating.

Q5: Can I use recrystallization for purification?

A5: Recrystallization can be an effective technique if a suitable solvent is found.[1][2] The challenge often lies in the compound's tendency to oil out. A mixed solvent system, where the compound is dissolved in a good solvent (e.g., ethyl acetate, diethyl ether) and a poor solvent (e.g., hexanes, petroleum ether) is added dropwise until turbidity is observed, followed by cooling, is often successful.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or diethyl ether).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under high vacuum.

Table 1: Recrystallization Solvent Systems

Good SolventPoor SolventExpected Purity
Ethyl AcetateHexanes>98%
Diethyl EtherPetroleum Ether>98%
AcetoneWater~95-97%
Column Chromatography Protocol
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Column Chromatography Parameters

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%)
Detection TLC with Potassium Permanganate or p-Anisaldehyde stain
Expected Rf ~0.3-0.4 in 20% Ethyl Acetate/Hexanes

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product Aqueous_Wash Aqueous Bicarbonate Wash Crude_Product->Aqueous_Wash Column_Chromatography Silica Gel Chromatography Aqueous_Wash->Column_Chromatography Purity_Analysis Purity Analysis (NMR, LC-MS) Column_Chromatography->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization If impure Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product If pure

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity / Oily Product Cause1 Residual Starting Material (Sebacic Acid) Problem->Cause1 Cause2 Presence of Byproducts (Di-tert-butyl ester) Problem->Cause2 Cause3 Residual Solvent Problem->Cause3 Solution1 Aqueous Bicarbonate Wash Cause1->Solution1 Solution2 Column Chromatography Cause1->Solution2 Cause2->Solution2 Solution4 Trituration with Hexanes Cause2->Solution4 Solution3 High Vacuum Drying Cause3->Solution3

References

How to prevent premature cleavage of the tert-butyl group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the stability of the tert-butyl (tBu) protecting group. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the premature cleavage of tert-butyl ethers, esters, and carbamates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the tert-butyl group prone to cleavage?

The tert-butyl group's susceptibility to cleavage stems from the high stability of the resulting tert-butyl carbocation ((CH₃)₃C⁺).[1][2][3] This tertiary carbocation is stabilized by both inductive effects and hyperconjugation from the three methyl groups, making its formation energetically favorable under certain conditions, particularly in the presence of acids.[1][4]

Q2: What are the most common causes of premature tert-butyl group cleavage?

Premature cleavage of a tert-butyl group is most often caused by:

  • Strong Brønsted Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) can readily protonate the oxygen of the ether or ester linkage, facilitating the departure of the stable tert-butyl cation.[5][6]

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) can coordinate to the oxygen atom, weakening the C-O bond and promoting cleavage to form the tert-butyl cation.[6][7][8]

  • Elevated Temperatures: Thermally stable molecules may still undergo thermolysis at high temperatures (120–240 °C), leading to the elimination of isobutylene (B52900) and cleavage of the tert-butyl group.[9][10]

Q3: How can I prevent unwanted side reactions caused by the cleaved tert-butyl cation?

When tert-butyl cleavage is unavoidable or desired, the resulting tert-butyl cation can alkylate other nucleophilic sites in your molecule, leading to byproducts with a mass increase of 56 Da.[11] To prevent this, you should use "scavengers." These are nucleophilic reagents added to the reaction mixture to trap the carbocation.[11] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[11]

Q4: My substrate is sensitive to strong acids. What are some milder alternatives for tert-butyl group removal?

If standard strong acid protocols (like using TFA) are too harsh for your molecule, several milder acidic, Lewis acidic, or even non-acidic methods can be employed for controlled deprotection:[9]

  • Mild Lewis Acids: Ytterbium triflate (Yb(OTf)₃) and zinc bromide (ZnBr₂) are effective for the chemoselective cleavage of tert-butyl esters, often in the presence of other acid-labile groups.[8][9][12][13]

  • Aqueous Phosphoric Acid (H₃PO₄): This provides a mild and environmentally benign option for deprotecting tert-butyl esters, ethers, and carbamates.[9]

  • Non-Acidic Methods: For highly sensitive substrates, options include using powdered potassium hydroxide (B78521) (KOH) in THF or a catalytic system of "Magic Blue" (tris(4-bromophenyl)amminium radical cation) with triethylsilane.[9][10][14]

Troubleshooting Guide

Issue: I'm observing an unexpected byproduct with a mass increase of +56 Da.

  • Cause: This is a classic sign of side-alkylation by the tert-butyl cation, which is generated upon cleavage of the protecting group.[11] Nucleophilic residues in your substrate (such as tryptophan, methionine, or cysteine) can be attacked by this reactive intermediate.[11]

  • Solution: Incorporate a scavenger into your deprotection reaction. Scavengers are nucleophiles that are more reactive toward the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[11]

Issue: My reaction is incomplete, but I'm also seeing partial cleavage of my tert-butyl group.

  • Cause: The reaction conditions are likely too harsh for the tert-butyl group to remain fully intact but not efficient enough for the primary reaction to go to completion. This can be a delicate balance of reactivity.

  • Solution:

    • Lower the Temperature: Many reactions can proceed at a lower temperature, which will slow down the rate of premature cleavage more significantly than the desired reaction.

    • Use a Milder Reagent: If the primary reaction is acid-catalyzed, explore using a weaker Brønsted acid or a mild Lewis acid that is less likely to cleave the tert-butyl group.

    • Change the Solvent: The stability of the tert-butyl carbocation can be influenced by the solvent.[15] Experimenting with different solvents may help find a better balance.

Issue: My desired reaction requires strongly acidic conditions, which will cleave my tert-butyl group. What can I do?

  • Cause: The tert-butyl group is inherently acid-labile and not suitable for reactions requiring harsh acidic environments.[5][16]

  • Solution:

    • Select an Alternative Protecting Group: Choose a protecting group with greater acid stability. For alcohols, silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) are more robust under many acidic conditions but can be removed with fluoride (B91410) ions.[17][18][19] Benzyl (B1604629) (Bn) ethers are also stable to a wide range of conditions and can be removed by hydrogenolysis.[17]

    • Modify the Synthetic Route: Re-sequence your synthetic steps so that the acid-sensitive tert-butyl group is introduced after the harsh acidic step is completed.

Data Presentation

Table 1: Common Scavengers for Trapping the tert-Butyl Cation [11]

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Tryptophan, general carbocations2.5–5% (v/v)A highly effective carbocation scavenger.
Triethylsilane (TES)Tryptophan, Methionine10–20 equivalentsEffective for protecting tryptophan and methionine.
ThioanisoleMethionine5% (v/v)Prevents S-alkylation of methionine.
1,2-Ethanedithiol (EDT)Cysteine, Tryptophan2.5% (v/v)Commonly used for protecting cysteine residues.
WaterGeneral carbocations2.5–5% (v/v)Often used as part of a scavenger cocktail.

Table 2: Relative Stability of tert-Butyl Esters to Various Acidic Conditions

Reagent/ConditionRelative StabilitySelectivity Notes
Trifluoroacetic Acid (TFA)LowVery harsh; cleaves most acid-labile groups.[9][20]
HCl / H₂SO₄LowStrong mineral acids that readily cleave t-butyl groups.[5][21]
Formic AcidModerateCan be used for some selective deprotections.[5]
Aqueous H₃PO₄HighMild and selective; tolerates groups like CBZ and TBDMS ethers.[9]
ZnBr₂ in DCMHighChemoselective for t-butyl esters over some other acid-labile groups like PhF protected amines.[8][9][12][13]
Yb(OTf)₃HighMild Lewis acid; selective in the presence of benzyl and methyl esters.[9]
Silica Gel in Refluxing Toluene (B28343)Very HighMild conditions, selective over t-butyl ethers.[9][22]

Experimental Protocols

**Protocol 1: General Procedure for tert-Butyl Ester Deprotection Using a Mild Lewis Acid (ZnBr₂) **

This protocol is adapted for substrates where strong acids like TFA would cause decomposition or cleavage of other protecting groups.[8][12]

  • Preparation: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂) (typically 2-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate or a mild acid like aqueous ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: Deprotection using a Scavenger Cocktail to Prevent Side-Alkylation

This protocol describes a standard cleavage of a Boc-protected amino acid where the use of scavengers is critical to prevent modification of sensitive residues.[11]

  • Preparation: Dissolve the Boc-protected compound (e.g., a peptide) in dichloromethane (DCM).

  • Scavenger Addition: Add the scavenger cocktail to the solution. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Deprotection: Add an equal volume of the TFA/scavenger mixture to the reaction.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Purification: The crude product can then be purified, often by precipitation with cold diethyl ether followed by centrifugation or filtration.

Visualizations

Acid_Cleavage_Mechanism sub R-O-tBu (tert-Butyl Ether/Ester) h_plus + H⁺ sub->h_plus protonated_sub R-O⁺(H)-tBu h_plus->protonated_sub Protonation ts Transition State protonated_sub->ts Heterolysis products R-OH (Alcohol/Acid) ts->products tbu_cation (CH₃)₃C⁺ (tert-Butyl Cation) ts->tbu_cation isobutylene H₂C=C(CH₃)₂ (Isobutylene) tbu_cation->isobutylene Elimination h_plus_regen + H⁺ isobutylene->h_plus_regen

Caption: Mechanism of acid-catalyzed cleavage of a tert-butyl group.

Troubleshooting_Workflow start Premature tBu Cleavage Observed? check_conditions Are Reaction Conditions Harsh? (Strong Acid / High Temp) start->check_conditions Yes check_byproduct Is +56 Da Byproduct Seen? start->check_byproduct No use_milder ACTION: Use Milder Conditions (e.g., Lewis Acid, Lower Temp) check_conditions->use_milder Yes change_pg ACTION: Change to a More Stable Protecting Group (e.g., TBDMS, Bn) check_conditions->change_pg Yes, and unavoidable end Problem Resolved use_milder->end change_pg->end use_scavenger ACTION: Add Scavengers (e.g., TIS, Water, EDT) check_byproduct->use_scavenger Yes optimize ACTION: Optimize Reaction Time and Reagent Stoichiometry check_byproduct->optimize No use_scavenger->end optimize->end

Caption: Decision tree for troubleshooting premature tert-butyl group cleavage.

Scavenger_Mechanism cleavage Cleavage Event (e.g., with TFA) tbu_cation (CH₃)₃C⁺ (Reactive Cation) cleavage->tbu_cation sub_node Substrate (with Nucleophilic Site) tbu_cation->sub_node Unwanted Alkylation scavenger_node Scavenger (e.g., TIS) tbu_cation->scavenger_node Desired Trapping side_product Side Product (+56 Da Adduct) sub_node->side_product trapped_product Trapped Cation (Inert Product) scavenger_node->trapped_product

Caption: Role of scavengers in preventing side-product formation.

References

Stability issues of 10-(tert-Butoxy)-10-oxodecanoic acid during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-(tert-Butoxy)-10-oxodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability, storage, and handling of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Recommended storage conditions for this compound can vary slightly between suppliers. For long-term storage, it is advisable to store the compound at -20°C.[1] Some suppliers suggest room temperature for shorter periods.[2] It is crucial to store it in a dry, sealed container to prevent hydrolysis.

Q2: What are the primary stability concerns for this compound?

A2: The main stability concern for this compound is the hydrolysis of the tert-butyl ester group. This functional group is sensitive to acidic conditions, which can lead to its cleavage, yielding the corresponding dicarboxylic acid and tert-butanol. The compound is relatively stable under neutral and basic conditions.

Q3: What are the visible signs of degradation?

A3: Visible signs of degradation are unlikely for this compound in its solid form. Degradation, primarily hydrolysis of the tert-butyl ester, would result in a change in the chemical composition, which is best detected by analytical methods such as HPLC, LC-MS, or NMR. If the compound is in solution, a change in pH might be observed upon significant degradation.

Q4: How does pH affect the stability of this compound?

A4: The tert-butyl ester of this compound is highly susceptible to cleavage under acidic conditions (pH < 7). The rate of hydrolysis increases as the pH decreases. It is relatively stable at neutral (pH ≈ 7) and basic (pH > 7) conditions. Therefore, it is critical to avoid acidic environments during storage and handling if the integrity of the tert-butyl ester is to be maintained.

Q5: Is this compound sensitive to light or temperature?

Troubleshooting Guides

Issue 1: Premature Cleavage of the tert-Butyl Ester During an Experiment

Possible Causes:

  • Acidic Reaction Conditions: The reaction buffer or other reagents are acidic.

  • Acidic Contaminants: Glassware or solvents may have acidic residues.

  • Prolonged Exposure to Mildly Acidic Conditions: Even mildly acidic conditions over an extended period can cause cleavage.

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor and control the pH of your reaction mixture, ensuring it remains neutral or basic.

  • Buffer Selection: Use buffers with a pH of 7 or higher. Phosphate-buffered saline (PBS) at pH 7.4 is often a suitable choice.

  • Glassware Preparation: Ensure all glassware is thoroughly washed and rinsed with a neutral or slightly basic solution, followed by distilled water, and then dried completely.

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize the presence of acidic impurities.

Issue 2: Low Yield in Bioconjugation Reactions

Possible Causes:

  • Hydrolysis of the Linker: The tert-butyl ester may have degraded prior to or during the conjugation reaction.

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid end of the linker is not efficiently activated for coupling.

  • Steric Hindrance: The bulky tert-butyl group may sterically hinder the reaction at the carboxylic acid end.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry.

Troubleshooting Steps:

  • Verify Linker Integrity: Before use, confirm the purity and integrity of the this compound using an appropriate analytical method like HPLC or NMR.

  • Optimize Carboxylic Acid Activation: Ensure the use of appropriate activating agents (e.g., EDC/NHS) and optimal conditions for the formation of the active ester.

  • Adjust Stoichiometry: Experiment with different molar ratios of the linker to the substrate to overcome potential steric hindrance.

  • Reaction Optimization: Systematically vary the reaction temperature and time to find the optimal conditions for your specific bioconjugation.

Data Presentation

Table 1: General Stability Profile of tert-Butyl Esters

ConditionStabilityPrimary Degradation Product
Acidic (pH < 6) LowDecanedioic acid
Neutral (pH 7) High-
Basic (pH > 8) High-
Elevated Temperature (>50°C) Moderate to HighDecomposition at very high temperatures
Light Exposure Generally StablePhotodegradation products (less common)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[4][5][6]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC system with UV detector or LC-MS

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 3% H₂O₂ solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate the parent compound from its primary degradation product, decanedioic acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry

  • Injection Volume: 10 µL

Mandatory Visualizations

Hydrolysis_Pathway This compound This compound Decanedioic acid Decanedioic acid This compound->Decanedioic acid  Acidic Conditions (H+) tert-Butanol tert-Butanol This compound->tert-Butanol

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid HPLC/LC-MS Analysis HPLC/LC-MS Analysis Acid->HPLC/LC-MS Analysis  Analyze Samples Base Base Base->HPLC/LC-MS Analysis  Analyze Samples Oxidation Oxidation Oxidation->HPLC/LC-MS Analysis  Analyze Samples Heat Heat Heat->HPLC/LC-MS Analysis  Analyze Samples Light Light Light->HPLC/LC-MS Analysis  Analyze Samples Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation  Identify Degradants

Caption: Workflow for a forced degradation study.

PROTAC_Application cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery Target Protein Ligand Target Protein Ligand Linker 10-(tert-Butoxy)- 10-oxodecanoic acid (after modification) Target Protein Ligand->Linker Target Protein Target Protein Target Protein Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Recruits Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ubiquitin Ligase->Target Protein Ubiquitinates

Caption: Role as a linker in a PROTAC for targeted protein degradation.

References

Technical Support Center: Scaling Up Reactions with 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for scaling up reactions involving 10-(tert-Butoxy)-10-oxodecanoic acid. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when scaling up reactions with this compound?

When scaling up reactions involving this compound, the primary challenges are associated with its long aliphatic chain and the presence of the acid-labile tert-butyl ester. Key issues include:

  • Mass and Heat Transfer: The long hydrocarbon chain can lead to increased viscosity, especially at high concentrations, which can impede efficient mixing and heat dissipation.[1] In larger reactors, the surface-area-to-volume ratio decreases, making heat removal more challenging and potentially leading to localized overheating and side reactions.[2]

  • Solubility: The solubility of this compound and its derivatives can change significantly with scale and solvent choice, potentially leading to precipitation and an inhomogeneous reaction mixture.

  • Reaction Kinetics: Mixing inefficiencies at larger scales can alter local reactant concentrations, affecting reaction rates and potentially leading to an increase in byproduct formation.[3]

  • tert-Butyl Ester Stability: The tert-butyl ester is sensitive to acidic conditions and high temperatures, which can be more difficult to control on a larger scale, leading to premature deprotection.

Q2: How can I improve mixing efficiency when working with viscous solutions of this compound derivatives?

To improve mixing in viscous solutions, consider the following:

  • Mechanical Stirring: Employ overhead mechanical stirrers with appropriate impeller designs (e.g., anchor or pitched-blade turbine) for better agitation in larger vessels.

  • Solvent Selection: Choose a solvent system that ensures good solubility of all reactants and products throughout the reaction.

  • Dilution: While this may increase reactor volume, working at lower concentrations can significantly reduce viscosity.

  • Baffling: In stirred tank reactors, baffles can disrupt vortex formation and improve top-to-bottom mixing.

Q3: What are the best practices for activating the carboxylic acid of this compound for amide bond formation at scale?

For large-scale amide coupling, robust and efficient activation of the carboxylic acid is crucial.[4] A common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester.[5][6]

  • Reagent Selection: Use common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[5] For larger scale, cost-effective reagents like propylphosphonic anhydride (B1165640) (T3P) or in-situ acid chloride formation might be considered.[7]

  • Order of Addition: Dissolve the this compound and NHS in a suitable solvent before adding EDC to pre-form the active ester. This minimizes side reactions of EDC.

  • Temperature Control: Maintain a controlled temperature during activation, as the O-acylisourea intermediate formed with EDC is temperature-sensitive.[5]

Troubleshooting Guides

Amide Coupling Reactions
Issue Potential Cause Troubleshooting Steps
Low Yield of Amide Product Incomplete activation of the carboxylic acid.- Ensure anhydrous reaction conditions. - Increase the equivalents of coupling reagents (e.g., EDC, NHS). - Allow for a longer activation time before adding the amine.
Poor mixing leading to localized low concentrations of reactants.- Increase stirring speed. - Use a more appropriate impeller for viscous solutions. - Consider a more dilute reaction mixture.
Side reaction of the activated ester (e.g., hydrolysis).- Ensure the amine is added promptly after the activation step. - Control the reaction temperature to minimize hydrolysis of the NHS ester.[8]
Formation of Impurities Unreacted starting materials.- Use a slight excess of the amine component. - Increase reaction time or temperature (while monitoring for deprotection).
Byproducts from coupling reagents.- Choose a workup procedure that effectively removes coupling agent byproducts (e.g., aqueous washes for EDC and its urea (B33335) byproduct).
Premature deprotection of the tert-butyl ester.- Avoid acidic conditions during reaction and workup. - Use a non-acidic quench. - Maintain a lower reaction temperature.
tert-Butyl Ester Deprotection
Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or concentration.- Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA). - Use a stronger acid if compatible with the rest of the molecule.
Short reaction time.- Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Formation of Side Products Alkylation of sensitive functional groups by the tert-butyl cation.- Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the deprotection mixture to trap the tert-butyl cation.
Degradation of the molecule under harsh acidic conditions.- Perform the deprotection at a lower temperature. - Use the minimum concentration of acid and reaction time necessary for complete deprotection.

Experimental Protocols

General Protocol for Scale-Up of Amide Coupling via NHS Ester Activation

This protocol describes a general procedure for the activation of this compound with EDC and NHS, followed by coupling with a primary amine.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Primary amine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation:

    • In a reactor equipped with a mechanical stirrer and a temperature probe, dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0-5 °C.

    • Slowly add EDC (1.2 eq) to the reaction mixture, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours to form the NHS ester. Monitor the activation by TLC or LC-MS.

  • Coupling:

    • Dissolve the primary amine (1.0-1.2 eq) in a minimal amount of anhydrous DCM or DMF.

    • Add the amine solution to the activated ester mixture at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with water or a saturated solution of sodium bicarbonate.

    • If using DCM, separate the organic layer. If using DMF, dilute with a water-immiscible solvent like ethyl acetate (B1210297) and then perform aqueous washes.

    • Wash the organic layer sequentially with 5% citric acid solution (if the product is not acid-labile), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Solubility of this compound
Solvent Solubility at 20-25 °C (mg/mL) Notes
Dichloromethane (DCM)> 100Good solubility, suitable for reactions.
Tetrahydrofuran (THF)> 100Good solubility, suitable for reactions.[9]
Ethyl Acetate> 50Good solubility, useful for extraction and chromatography.
Acetonitrile~10-20Moderately soluble.[9]
Ethanol> 100Good solubility.[9]
Water< 1Poorly soluble.[9]
Hexanes< 1Poorly soluble.

Note: The solubility data is estimated based on the behavior of similar long-chain fatty acids and may vary.[9]

Recommended Reagent Ratios for Amide Coupling Scale-Up
Reagent Small Scale (mmol) Pilot Scale (mol) Manufacturing Scale (kmol)
This compound1.0 eq1.0 eq1.0 eq
Amine1.0 - 1.2 eq1.0 - 1.1 eq1.0 - 1.05 eq
EDC1.2 - 1.5 eq1.1 - 1.3 eq1.05 - 1.2 eq
NHS1.1 - 1.3 eq1.05 - 1.2 eq1.05 - 1.1 eq

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification A Dissolve Acid & NHS B Cool to 0-5 °C A->B C Add EDC B->C D Stir for 1-2h C->D E Add Amine Solution D->E Activated Ester F Warm to RT E->F G Stir for 12-24h F->G H Aqueous Quench G->H Crude Product I Extraction H->I J Washes I->J K Dry & Concentrate J->K L Purification K->L

Caption: Workflow for amide coupling with this compound.

troubleshooting_logic start Low Reaction Yield? check_activation Check Activation Step start->check_activation Yes check_mixing Evaluate Mixing start->check_mixing Yes check_stability Assess Stability start->check_stability Yes solution_reagents Increase Coupling Reagents check_activation->solution_reagents solution_stirring Improve Agitation check_mixing->solution_stirring solution_temp Control Temperature check_stability->solution_temp

Caption: Troubleshooting logic for low yield in amide coupling reactions.

References

Resolving poor solubility of 10-(tert-Butoxy)-10-oxodecanoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 10-(tert-Butoxy)-10-oxodecanoic acid

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound (CAS: 234081-96-0) in common reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in my chosen solvent?

A1: The solubility of this compound is dictated by its molecular structure: a long, non-polar C10 hydrocarbon backbone, a polar carboxylic acid head, and a bulky, moderately polar tert-butyl ester tail. This amphipathic nature means it may not be highly soluble in either extremely polar (like water) or entirely non-polar (like hexanes) solvents. Poor solubility is often observed when there is a significant mismatch between the polarity of the solute and the solvent.[1] Additionally, as a dicarboxylic acid derivative with an even number of carbon atoms (C10), it may have a more stable crystal lattice structure, leading to lower solubility compared to similar odd-chain derivatives.[2][3]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial attempts, polar aprotic solvents are highly recommended as they can solvate both the polar carboxylic acid group and the non-polar regions of the molecule. Based on vendor data and chemical principles, the following solvents are excellent starting points:

  • Dimethyl Sulfoxide (DMSO): A stock solution of at least 10 mM is achievable in DMSO.[1]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is effective at dissolving polar molecules with hydrocarbon character.[4]

  • Tetrahydrofuran (THF): A good aprotic solvent with moderate polarity.

  • Dichloromethane (DCM): Suitable for many organic reactions, though solubility might be limited at high concentrations.

Q3: Can I use alcohols or other protic solvents?

A3: Yes, polar protic solvents like ethanol (B145695) and methanol (B129727) can also be effective.[5] The parent dicarboxylic acid, sebacic acid, is soluble in alcohol.[6] However, be aware that in the presence of acid or base catalysts, there is a potential for transesterification reactions with the solvent itself, particularly at elevated temperatures.

Q4: My compound won't dissolve even in recommended solvents. What physical methods can I try?

A4: If initial dissolution is slow or incomplete, several physical methods can be applied before resorting to chemical changes:

  • Heating: Gently warming the mixture can significantly increase both the rate of dissolution and the equilibrium solubility. Always ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of the reactant.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation.[4]

  • Particle Size Reduction: Grinding the solid material into a finer powder increases its surface area, which can accelerate the dissolution process.[7]

Q5: Are there chemical methods to improve solubility for a reaction?

A5: Yes. If physical methods are insufficient, two primary chemical strategies can be employed:

  • Co-solvents: Adding a second, miscible solvent can modulate the polarity of the reaction medium to better match the solute. For example, if your compound is in a moderately polar solvent like THF, adding a small amount of a more polar solvent like DMF might enhance solubility.[4][7]

  • Salt Formation: Carboxylic acids can be deprotonated with a base to form highly polar and much more soluble carboxylate salts.[4] Adding a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA)) can dissolve the compound. This is particularly useful for reactions where the carboxylate is the active nucleophile. The free acid can be regenerated upon acidic workup.[8][9]

Data Presentation

Table 1: Qualitative Solubility Guide

The following table provides an estimated qualitative solubility for this compound in common laboratory solvents based on its structure and general chemical principles. This guide should be used for initial solvent screening, and empirical testing is always recommended.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THF, AcetoneHigh to Moderate Best choice. These solvents effectively solvate the entire molecule. DMSO is confirmed to dissolve the compound at 10 mM concentration.[1] Lewis-base solvents with carbonyl groups are particularly effective for carboxylic acids.[10]
Polar Protic Ethanol, Methanol, IsopropanolModerate The hydroxyl group can hydrogen bond with the carboxylic acid, and the alkyl portion can interact with the hydrocarbon chain.[5] Risk of side reactions (esterification) under certain conditions.
Halogenated Dichloromethane (DCM), ChloroformModerate to Low Solubilizes the hydrocarbon chain but is less effective for the polar carboxylic acid group. Useful for reactions but may require a larger solvent volume.
Non-Polar Hexanes, Toluene, Diethyl EtherLow to Insoluble These solvents are a poor match for the polar carboxylic acid functional group, leading to very limited solubility.[11]
Aqueous WaterInsoluble The long C10 hydrocarbon chain makes the molecule too hydrophobic to dissolve in water without pH modification.[6][12]

Experimental Protocols

Protocol 1: Standard Procedure for Solubility Assessment

Objective: To determine the approximate solubility of this compound in a target solvent.

Methodology:

  • Add a precisely weighed mass (e.g., 10 mg) of the compound to a clean vial.

  • Add the chosen solvent to the vial in small, measured increments (e.g., 100 µL).

  • After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes at room temperature.

  • Observe for complete dissolution. If the solid dissolves, the solubility is greater than the current concentration.

  • Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (e.g., in mg/mL).

  • If the solid does not dissolve after adding a significant volume (e.g., 5 mL, yielding a 2 mg/mL mixture), consider the compound poorly soluble in that solvent at room temperature.

Protocol 2: Enhancing Solubility via Co-Solvency

Objective: To find an effective co-solvent mixture for a reaction where the compound is poorly soluble in the primary solvent.

Methodology:

  • Prepare a slurry of the compound in the primary reaction solvent (e.g., 10 mg of compound in 1 mL of THF).

  • While stirring, add a co-solvent (e.g., DMF) dropwise (e.g., 50 µL at a time).

  • After each addition, allow the mixture to stir for 2-3 minutes and observe for dissolution.

  • Continue adding the co-solvent until the solid fully dissolves.

  • Note the final ratio of the two solvents. Ensure this new solvent system is compatible with your reaction conditions and downstream purification steps.

Protocol 3: Enhancing Solubility via Salt Formation

Objective: To dissolve the compound by converting it to its more soluble carboxylate salt for use in a reaction.

Methodology:

  • Suspend the this compound in the reaction solvent (e.g., DCM or THF).

  • Add one molar equivalent of a suitable non-nucleophilic organic base (e.g., triethylamine, DIPEA).

  • Stir the mixture at room temperature. Dissolution should occur as the carboxylate salt is formed.

  • The resulting solution containing the soluble salt can now be used in the subsequent reaction step.

  • Remember that the carboxylic acid will need to be regenerated during aqueous workup by adding a mild acid (e.g., 1M HCl) to lower the pH.[8]

Visual Guides

Troubleshooting_Workflow start Start: Compound is Insoluble solvent 1. Select Optimal Solvent (See Table 1: Polar Aprotic) start->solvent check1 Is it soluble? solvent->check1 physical 2. Apply Physical Methods - Gently Heat - Sonicate check1->physical No success Proceed with Experiment check1->success Yes check2 Is it soluble? physical->check2 chemical 3. Employ Chemical Methods - Add Co-solvent - Form a Salt with Base check2->chemical No check2->success Yes check3 Is it soluble? chemical->check3 reassess Re-evaluate: - Compound Purity - Reaction Conditions check3->reassess No check3->success Yes

Caption: A step-by-step workflow for troubleshooting solubility issues.

Solvent_Selection_Logic cluster_0 Solvent Selection Funnel A Reaction Compatibility (Inertness, Boiling Point) B Solute Polarity Analysis (Amphipathic Molecule) A->B C Initial Solvent Choice (Polar Aprotic: DMSO, DMF, THF) B->C D Final Optimized System (Single Solvent or Co-Solvent) C->D

Caption: A logical funnel for selecting an appropriate solvent system.

References

Technical Support Center: Purity Confirmation of Synthesized 10-(tert-Butoxy)-10-oxodecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of synthesized 10-(tert-Butoxy)-10-oxodecanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purity analysis of this compound.

Issue 1: Unexpected peaks in ¹H NMR spectrum.

  • Possible Cause 1: Residual Solvents. Residual solvents from the synthesis or purification steps are a common source of unexpected peaks.

    • Solution: Compare the chemical shifts of the unknown peaks with known solvent peaks. Common solvents include diethyl ether, ethyl acetate, dichloromethane, and hexane. If a significant amount of residual solvent is present, further purification by recrystallization or column chromatography may be necessary.

  • Possible Cause 2: Presence of Starting Materials. Incomplete reaction can lead to the presence of decanedioic acid or tert-butanol (B103910).

    • Solution: Look for the characteristic broad singlet of the carboxylic acid protons of decanedioic acid (around 12 ppm) and the singlet for the methyl protons of tert-butanol (around 1.28 ppm). If starting materials are detected, the reaction may need to be optimized (e.g., longer reaction time, different catalyst) or the purification process improved.

  • Possible Cause 3: Formation of Di-tert-butyl sebacate. A common byproduct is the di-ester, di-tert-butyl sebacate.

    • Solution: The ¹H NMR spectrum of the di-ester would lack the carboxylic acid proton peak and would show a symmetric pattern for the methylene (B1212753) protons. If this byproduct is present, purification by column chromatography is recommended.

Issue 2: Inconsistent retention times in HPLC analysis.

  • Possible Cause 1: Improper Column Equilibration. Insufficient equilibration of the HPLC column with the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 15-30 minutes) with the mobile phase before injecting the sample.

  • Possible Cause 2: Mobile Phase Composition. Variations in the mobile phase composition can significantly affect retention times.[1][2][3]

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of the components. Use a mobile phase with a pH that is appropriate for the analysis of a carboxylic acid, typically 2-3 units below the pKa of the analyte to ensure it is in its protonated form.

  • Possible Cause 3: Column Temperature Fluctuations. Changes in column temperature can cause shifts in retention times.[2][3]

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment. The most common and effective methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate the target compound from impurities.[4]

  • Elemental Analysis: To determine the elemental composition (C, H, O) and compare it with the theoretical values.

Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound?

A2: The expected chemical shifts are summarized in the tables below. Note that the exact chemical shifts can vary slightly depending on the solvent used.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~2.35Triplet2H-CH₂-COOH
~2.20Triplet2H-CH₂-COO-tBu
~1.62Multiplet4H-CH₂-CH₂-COOH & -CH₂-CH₂-COO-tBu
~1.44Singlet9H-C(CH₃)₃
~1.30Multiplet8H-(CH₂)₄-

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~179-COOH
~174-COO-tBu
~80-C(CH₃)₃
~34-CH₂-COOH
~35-CH₂-COO-tBu
~29-(CH₂)₄-
~28-C(CH₃)₃
~25-CH₂-CH₂-COOH & -CH₂-CH₂-COO-tBu

Q3: What are the expected fragments in the mass spectrum of this compound?

A3: In mass spectrometry, particularly with techniques like electrospray ionization (ESI), you would expect to see the molecular ion peak. Common fragmentation patterns for tert-butyl esters involve the loss of the tert-butyl group.

Expected Mass Spectrometry Data

m/zAssignment
259.18[M+H]⁺
281.16[M+Na]⁺
203.12[M - C₄H₉ + H]⁺ (Loss of tert-butyl group)
57.07[C₄H₉]⁺ (tert-butyl cation)[5]

Q4: What are the potential impurities in synthesized this compound?

A4: Potential impurities can arise from the starting materials or side reactions during the synthesis. The synthesis of this compound typically involves the mono-esterification of decanedioic acid.

  • Decanedioic acid (Sebacic acid): Unreacted starting material.

  • Di-tert-butyl sebacate: A common byproduct where both carboxylic acid groups of decanedioic acid are esterified.

  • tert-Butanol: Unreacted starting material.

  • Residual catalyst: Depending on the synthetic route, traces of the catalyst used for esterification may be present.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The carboxylic acid proton signal around 12 ppm may be broad.[6][7] If this peak is not observed, it may be due to exchange with residual water in the solvent.[6][8]

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • The carbonyl carbons of the carboxylic acid and the ester will appear downfield (170-180 ppm).[4][7]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm. Carboxylic acids have a weak chromophore, so a low wavelength is necessary.[7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Experimental_Workflow start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms ea Elemental Analysis start->ea structure_confirm Structure Confirmed? nmr->structure_confirm purity_confirm Purity ≥ 95%? hplc->purity_confirm mw_confirm Correct MW? ms->mw_confirm elemental_confirm Correct Composition? ea->elemental_confirm structure_confirm->purity_confirm Yes fail Further Purification /Re-synthesis structure_confirm->fail No purity_confirm->mw_confirm Yes purity_confirm->fail No mw_confirm->elemental_confirm Yes mw_confirm->fail No pass Purity Confirmed elemental_confirm->pass Yes elemental_confirm->fail No Troubleshooting_Flowchart start Unexpected Peak in ¹H NMR check_solvent Check for Residual Solvent Peaks start->check_solvent check_starting_material Check for Starting Material Peaks (Decanedioic acid, tert-butanol) check_solvent->check_starting_material No solvent_present Solvent Detected check_solvent->solvent_present Yes check_byproduct Check for Di-ester Byproduct Peak check_starting_material->check_byproduct No sm_present Starting Material Detected check_starting_material->sm_present Yes byproduct_present Byproduct Detected check_byproduct->byproduct_present Yes no_issue Peak Unidentified (Consider other impurities) check_byproduct->no_issue No purify Further Purification solvent_present->purify sm_present->purify byproduct_present->purify

References

Validation & Comparative

The Great Linker Debate: A Comparative Guide to 10-(tert-Butoxy)-10-oxodecanoic Acid and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two popular linker classes for Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

In the rapidly evolving field of targeted protein degradation, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, an E3 ligase-recruiting ligand, and a linker that connects these two crucial elements. The linker, far from being a passive spacer, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides an objective, data-driven comparison of two commonly employed flexible linkers: the aliphatic 10-(tert-butoxy)-10-oxodecanoic acid and the popular polyethylene (B3416737) glycol (PEG) linkers. We will delve into their respective impacts on PROTAC performance, supported by a synthesized view of experimental data, and provide detailed methodologies for key evaluative experiments.

Executive Summary: Alkyl vs. PEG Linkers

The choice between an alkyl chain linker, such as one derived from this compound, and a PEG-based linker is a critical decision in PROTAC design, involving a trade-off between hydrophobicity and hydrophilicity. Alkyl linkers, being more hydrophobic, can enhance cell permeability but may compromise aqueous solubility.[2] Conversely, PEG linkers are prized for their ability to improve solubility, a significant hurdle for these large molecules, though this can sometimes be at the expense of passive cell diffusion.[2]

The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein. A systematic evaluation of a series of PROTACs with varying linker compositions and lengths is often necessary to identify the optimal degrader for a given target.[1]

Data Presentation: A Comparative Analysis of BRD4 Degraders

Table 1: Physicochemical and Biological Properties of Representative BRD4 PROTACs [2]

PROTAC IDLinker TypeLinker Length (atoms)cLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1Alkyl Chain104.5< 101.550>90
PROTAC 2PEG (3 units)113.2500.825>95
PROTAC 3Alkyl-Ether123.8251.135>90

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[2]

The data illustrates that the alkyl linker (PROTAC 1) results in a higher cLogP and lower aqueous solubility, but potentially better passive permeability.[2] In contrast, the PEG linker (PROTAC 2) improves aqueous solubility and degradation potency (lower DC₅₀), but at the cost of reduced passive permeability.[2] The alkyl-ether linker (PROTAC 3) represents a compromise between these two extremes.[2]

Table 2: General Comparison of Alkyl vs. PEG Linkers in PROTAC Design

FeatureThis compound (Alkyl) LinkersPEG Linkers
Composition Hydrocarbon chainsRepeating ethylene (B1197577) glycol units
Polarity HydrophobicHydrophilic
Solubility Generally lower aqueous solubility.[1]Generally higher aqueous solubility.[1]
Permeability Can enhance passive permeability.[2]May reduce passive permeability due to increased polarity, but can improve overall cell entry by enhancing solubility.[2]
Flexibility High conformational flexibility.[1]High conformational flexibility, can engage in hydrogen bonding.[2]
Metabolic Stability Generally considered metabolically stable.[2]Can be susceptible to oxidative metabolism.[2]
Synthesis Synthetically accessible and chemically stable.[2]Can be more challenging and costly to synthesize.[3]

Mandatory Visualization

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation & Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Design & Synthesis cell_culture Cell Culture & Treatment start->cell_culture ternary_complex Ternary Complex Assay (e.g., TR-FRET) start->ternary_complex permeability Permeability Assay (e.g., PAMPA) cell_culture->permeability degradation Degradation Assay (e.g., Western Blot) cell_culture->degradation data_analysis Data Analysis (DC₅₀, Dₘₐₓ, Papp) permeability->data_analysis degradation->data_analysis ternary_complex->data_analysis optimization Lead Optimization data_analysis->optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.

PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC using this compound as the linker.

Materials:

  • This compound

  • POI-ligand with a free amine or alcohol group

  • E3 ligase ligand with a free amine or alcohol group (e.g., pomalidomide (B1683931) derivative)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Standard glassware for organic synthesis

  • Purification system (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve this compound (1.0 eq), the POI-ligand (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the intermediate product by column chromatography.

  • Deprotection of the tert-Butyl Ester:

    • Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Second Coupling Reaction:

    • Dissolve the deprotected intermediate (1.0 eq), the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, incubate on ice, and then scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane of an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with a primary antibody for a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is to assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates and acceptor plates

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating:

    • Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.

  • Preparation of Solutions:

    • Prepare the donor solution by dissolving the PROTAC in PBS (often with a small percentage of DMSO) to a known concentration.

    • Fill the wells of the acceptor plate with PBS.

  • Permeability Assay:

    • Place the filter plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

    • Add the donor solution containing the PROTAC to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Conclusion

The choice between a this compound-derived alkyl linker and a PEG linker in PROTAC design is a nuanced decision that requires careful consideration of the desired physicochemical and biological properties of the final molecule. Alkyl linkers can offer advantages in terms of synthetic accessibility and cell permeability, while PEG linkers are often superior for enhancing aqueous solubility and can facilitate favorable conformations for ternary complex formation. The synthesized data presented in this guide highlights the trade-offs involved. Ultimately, the optimal linker is target-dependent, and empirical testing of a focused library of PROTACs with varying linker compositions and lengths remains the most effective strategy for identifying potent and drug-like protein degraders.

References

A Researcher's Guide to Aliphatic Linkers in Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the design of an effective antibody-drug conjugate (ADC) is a multi-faceted challenge. The linker, a seemingly simple bridge between the targeting antibody and the potent payload, plays a pivotal role in the therapeutic success of an ADC. Its chemical nature dictates the stability, pharmacokinetic profile, and ultimately, the efficacy and safety of the conjugate. This guide provides a comprehensive comparative analysis of aliphatic linkers in ADCs, supported by experimental data and detailed methodologies to inform rational design and selection.

Aliphatic linkers, composed of straight or branched hydrocarbon chains, are a fundamental component in many ADC designs. They can be broadly categorized into cleavable and non-cleavable types, with their performance further modulated by properties such as length and hydrophobicity. The optimal choice of an aliphatic linker is not a one-size-fits-all solution but rather a nuanced decision dependent on the specific antibody, payload, and target antigen.[1][2]

Comparative Performance of Aliphatic Linkers

The selection of an aliphatic linker significantly impacts key biopharmaceutical properties of an ADC. The following tables summarize quantitative data from various studies, offering a comparative overview of how different linker characteristics influence performance.

Linker TypeLinker ExamplePayloadAntibodyTargetIn Vitro Cytotoxicity (IC50, ng/mL)Reference
Cleavable (Val-Cit) mc-vc-PAB-MMAEMMAETrastuzumabHER2~13-50 (in high HER2 expressing cells)[3]
Non-Cleavable SMCC-DM1DM1TrastuzumabHER2Potency strongly correlated with DAR[3]
PEGylated (Cleavable) Val-Cit with PEG4MMAEAnti-CD30CD30Increased potency with higher DAR[4]
Short Aliphatic Chain MC (Maleimidocaproyl)MMAFAnti-CD30CD30Sub-nanomolar IC50[5]
Longer Aliphatic Chain with PEG Amide-coupled with 2x PEG12DM1TrastuzumabHER2Improved stability and pharmacokinetics[1][6]

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Aliphatic Linker Strategies. Note: IC50 values are highly dependent on the specific cell line, antigen expression levels, and experimental conditions.

Linker TypeLinker ExampleIn Vivo ModelKey FindingsReference
Cleavable (Val-Cit) cBu-CitHuman non-Hodgkin lymphoma xenograftGreater tumor suppression compared to Val-Cit linker[7]
Non-Cleavable SMCC-DM1Ovarian cancer mouse modelLess effective than a comparable cleavable linker ADC with a high DAR[7]
PEGylated Amide-linked with pendant PEG12Mouse modelSlower clearance rates and improved pharmacokinetics[1][6][8]
Short Aliphatic Chain Trastuzumab-MCC-DM1Mouse modelOutperformed several disulfide-linked conjugates[5]
Longer Aliphatic Chain (triglycyl) CX-DM1Xenograft mouse modelsMore active at lower doses compared to SMCC-DM1 ADCs[7]

Table 2: Comparative In Vivo Efficacy of ADCs with Different Aliphatic Linker Strategies.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are crucial. The following sections detail the methodologies for key assays cited in the comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency against target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-expressing and control (antigen-negative) cells in 96-well plates at a predetermined optimal density. Incubate overnight to allow for cell adherence.[8][9]

  • ADC Treatment: Prepare serial dilutions of the test ADC, a non-targeting control ADC, and the free payload in cell culture medium.[10]

  • Add the diluted compounds to the respective wells and incubate for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[10]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma and quantify the rate of premature payload release.

Methodology:

  • Incubation: Incubate the test ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C. A control sample of the ADC in a formulation buffer (e.g., PBS) should be run in parallel.[11]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots to stop any further degradation.[10][11]

  • Sample Preparation for Free Payload Analysis:

    • Thaw the plasma aliquots.

    • Precipitate the plasma proteins using a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.[11]

  • Sample Preparation for Intact ADC Analysis (DAR Measurement):

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).[11]

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the intact ADC.

  • LC-MS Analysis:

    • Free Payload: Quantify the amount of released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]

    • Intact ADC (DAR): Analyze the eluted ADC using LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload deconjugation.[11][]

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).[13][14]

  • Tumor Growth Monitoring: Monitor the tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).[13]

  • Animal Grouping and Dosing: Randomize the tumor-bearing mice into treatment and control groups. Administer the ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.[14][15]

  • Tumor Volume and Body Weight Measurement: Measure the tumor volume and body weight of the mice at regular intervals throughout the study.[14]

  • Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size or when pre-defined study endpoints are met.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group. Survival curves can also be generated.[13]

Visualizing Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize key experimental workflows and biological pathways.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome (Acidic pH) Antigen->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

ADC Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Candidate_Selection Lead Candidate Selection Cytotoxicity->Candidate_Selection Stability Plasma Stability Assay (DAR & Free Payload) Stability->Candidate_Selection Internalization Internalization Assay Internalization->Candidate_Selection PK Pharmacokinetics Study (Clearance, Half-life) Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Study PK->Toxicity ADC_Synthesis ADC Synthesis & Characterization (DAR) ADC_Synthesis->Cytotoxicity ADC_Synthesis->Stability ADC_Synthesis->Internalization Candidate_Selection->PK

ADC Development Workflow

References

Validating the Structure of Synthesized 10-(tert-Butoxy)-10-oxodecanoic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of spectroscopic data for 10-(tert-Butoxy)-10-oxodecanoic acid against its common methyl and ethyl ester alternatives, offering a clear methodology for structural validation.

The synthesis of mono-protected long-chain dicarboxylic acids, such as this compound, is a crucial step in the development of various pharmaceuticals and functional materials. The tert-butyl ester serves as a protecting group for one of the carboxylic acid functionalities, allowing for selective modification of the other. Following synthesis, rigorous structural verification is necessary to ensure the desired product has been obtained. This guide outlines the expected spectroscopic characteristics of this compound and compares them with those of 10-methoxy-10-oxodecanoic acid and 10-ethoxy-10-oxodecanoic acid, providing a framework for unambiguous identification.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the selective mono-esterification of decanedioic acid. A plausible synthetic route is the reaction of decanedioic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a suitable base and solvent.

Materials:

  • Decanedioic acid

  • di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tert-butanol (B103910)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Decanedioic acid is dissolved in a mixture of tert-butanol and dichloromethane.

  • 4-Dimethylaminopyridine (DMAP) is added as a catalyst.

  • Di-tert-butyl dicarbonate is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film on a salt plate, while solid samples are analyzed as a KBr pellet.

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its methyl and ethyl ester analogs. These values are predictive and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Data (Predicted, CDCl₃, δ in ppm)

AssignmentThis compound10-Methoxy-10-oxodecanoic acid10-Ethoxy-10-oxodecanoic acid
-COOH~11-12 (br s, 1H)~11-12 (br s, 1H)~11-12 (br s, 1H)
-CH₂-COOH2.35 (t, 2H)2.35 (t, 2H)2.35 (t, 2H)
-CH₂-COOR2.20 (t, 2H)2.30 (t, 2H)2.28 (t, 2H)
-O-C(CH₃)₃1.44 (s, 9H)--
-O-CH₃-3.67 (s, 3H)-
-O-CH₂CH₃--4.12 (q, 2H)
-OCH₂CH₃--1.25 (t, 3H)
-(CH₂)₆-~1.62 (m, 4H), ~1.2-1.4 (m, 8H)~1.62 (m, 4H), ~1.2-1.4 (m, 8H)~1.62 (m, 4H), ~1.2-1.4 (m, 8H)

Table 2: ¹³C NMR Data (Predicted, CDCl₃, δ in ppm)

AssignmentThis compound10-Methoxy-10-oxodecanoic acid10-Ethoxy-10-oxodecanoic acid
-COOH~180.0~180.0~180.0
-COOR~173.0~174.0~173.5
-O-C (CH₃)₃~80.5--
-O-C H₃-~51.5-
-O-C H₂CH₃--~60.3
-O-C(C H₃)₃~28.2--
-O-CH₂C H₃--~14.3
Alkyl Chain (-CH₂-)~24.5-35.0~24.5-35.0~24.5-35.0

Table 3: IR Spectroscopy Data (Predicted, cm⁻¹)

Functional GroupThis compound10-Methoxy-10-oxodecanoic acid10-Ethoxy-10-oxodecanoic acid
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C-H (Aliphatic)2850-29602850-29602850-2960
C=O (Carboxylic Acid)~1710~1710~1710
C=O (Ester)~1735~1740~1735
C-O (Ester)~1150~1170~1180

Table 4: Mass Spectrometry Data (Predicted, ESI⁻)

IonThis compound (m/z)10-Methoxy-10-oxodecanoic acid (m/z)10-Ethoxy-10-oxodecanoic acid (m/z)
[M-H]⁻257.17215.13229.14
[M+HCOO]⁻303.18261.14275.15

Structure Validation Workflow

The following diagram illustrates the logical workflow for synthesizing and validating the structure of this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Decanedioic Acid + (Boc)₂O reaction Mono-esterification start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Synthesized Product purification->product nmr ¹H & ¹³C NMR product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Compare Data with Expected Values nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Validated data_analysis->structure_confirmed Match structure_rejected Structure Incorrect data_analysis->structure_rejected No Match

Workflow for Synthesis and Validation

Interpreting the Spectroscopic Data

¹H NMR: The key distinguishing feature for this compound is the singlet at approximately 1.44 ppm, integrating to nine protons, which corresponds to the tert-butyl group. This signal will be absent in the spectra of the methyl and ethyl analogs. The methyl ester will instead show a singlet for the methoxy (B1213986) group at around 3.67 ppm, while the ethyl ester will exhibit a quartet and a triplet for the ethoxy group. The broad singlet for the carboxylic acid proton between 11 and 12 ppm should be present in all three compounds.

¹³C NMR: The tert-butyl ester is characterized by two signals: one around 80.5 ppm for the quaternary carbon and another around 28.2 ppm for the three equivalent methyl carbons. These will be absent in the other two compounds. The methyl ester will have a characteristic signal for the methoxy carbon at approximately 51.5 ppm. The ethyl ester will show two signals for the ethyl group, one around 60.3 ppm (-OCH₂-) and another around 14.3 ppm (-CH₃).

IR Spectroscopy: All three compounds will display a broad O-H stretch for the carboxylic acid and a C=O stretch around 1710 cm⁻¹. The C=O stretch of the ester group will appear at a slightly higher wavenumber (around 1735-1740 cm⁻¹). The C-O stretching vibrations of the ester will also be present in the fingerprint region and can provide further confirmation.

Mass Spectrometry: The molecular ion peaks in the mass spectra will be distinct for each compound, reflecting their different molecular weights. Electrospray ionization in negative mode should readily show the [M-H]⁻ ion, providing a clear confirmation of the compound's mass.

By systematically applying these spectroscopic techniques and comparing the obtained data with the expected values outlined in this guide, researchers can confidently validate the successful synthesis of this compound and distinguish it from its common analogs.

Performance Showdown: A Comparative Guide to 10-(tert-Butoxy)-10-oxodecanoic Acid and Its Longer-Chain Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance comparison of 10-(tert-butoxy)-10-oxodecanoic acid (a 10-carbon aliphatic linker) against its longer-chain analogues. While direct, head-to-head experimental data for this specific series of molecules is not aggregated in existing literature, this comparison is built upon the well-documented principles of linker design in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The performance of these molecules is critically dependent on the length of their aliphatic chain, which dictates the physicochemical properties and biological activity of the final conjugate.

This compound and its analogues are bifunctional linkers.[1][2] The terminal carboxylic acid allows for conjugation to a functional moiety (e.g., a protein ligand), while the tert-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected for subsequent reactions.[1] This structure is fundamental in precisely connecting two molecular entities, a cornerstone of ADC and PROTAC technology.

The Central Role of Linkers in PROTAC and ADC Technology

PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein (Protein of Interest, or POI).[3] They consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[][5] The linker's role is not merely to connect these two parts; its length, flexibility, and chemical nature are critical for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[3][6]

Similarly, in ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. Its properties, including chain length, influence the stability, solubility, and pharmacokinetic profile of the entire conjugate.[7][8]

cluster_PROTAC PROTAC Structure cluster_Target Biological Targets POI Ligand POI Ligand Linker Linker POI Ligand->Linker Protein of Interest (POI) Protein of Interest (POI) POI Ligand->Protein of Interest (POI) Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Releases Ternary->E3 Releases Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades Start Start: Select POI and E3 Ligase Ligands Synth Synthesize Library of PROTACs with Varying Linker Lengths (e.g., C10, C12, C14...) Start->Synth Screen Primary Screen: Protein Degradation Assay (e.g., Western Blot) Synth->Screen Perm Secondary Screen: Cell Permeability Assay (e.g., PAMPA) Screen->Perm Active Compounds Ternary Mechanism of Action: Ternary Complex Formation (e.g., SPR, ITC) Perm->Ternary Permeable Compounds End Optimized PROTAC Candidate Ternary->End

References

Navigating the Bioconjugation Landscape: A Comparative Guide to 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a chemical linker is a pivotal decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of complex bioconjugates and targeted therapeutics. This guide provides an in-depth comparison of 10-(tert-Butoxy)-10-oxodecanoic acid, a versatile heterobifunctional aliphatic linker, with other commonly employed linker classes. This analysis is supported by a review of its application in the synthesis of NaV1.8 inhibitors and comparative data from the broader field of bioconjugation.

This compound: A Profile

This compound is a linear, ten-carbon aliphatic chain featuring a carboxylic acid at one terminus and a tert-butyl ester at the other. This heterobifunctional design offers a strategic advantage in multi-step synthesis. The carboxylic acid can be readily activated to react with primary amines or alcohols to form stable amide or ester bonds. The tert-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation, providing a controlled, stepwise approach to building complex molecules.

Application in the Synthesis of NaV1.8 Inhibitors

A notable application of this compound is in the synthesis of potent and selective inhibitors of the NaV1.8 voltage-gated sodium channel, a key target in pain therapeutics. In the development of the investigational drug ORM-15341, this linker was utilized to connect a pharmacophore to a larger molecular scaffold. While specific comparative data with other linkers in the context of ORM-15341's biological activity is not extensively published, the choice of this particular aliphatic linker suggests a focus on achieving a balance of flexibility, hydrophobicity, and stability in the final compound.

The following diagram illustrates the general workflow for incorporating a heterobifunctional linker like this compound in a multi-step synthesis.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Pharmacophore (with amine or alcohol) C Intermediate 1 A->C Amide/Ester bond formation (Carboxylic acid end) B This compound B->C D Intermediate 1 E Intermediate 2 (with free carboxylic acid) D->E Acidic deprotection (tert-butyl ester removal) F Intermediate 2 H Final Conjugate (e.g., ORM-15341) F->H Amide/Ester bond formation G Scaffold (with amine or alcohol) G->H

Synthetic workflow using a heterobifunctional linker.

Performance Comparison with Alternative Linkers

The choice of a linker is critical and depends on the specific application, whether it be for small molecule synthesis, antibody-drug conjugates (ADCs), or PROteolysis TArgeting Chimeras (PROTACs). Below is a comparative overview of aliphatic linkers like this compound against other common linker classes.

Linker ClassKey CharacteristicsAdvantagesDisadvantagesRepresentative Examples
Aliphatic (e.g., this compound) Linear hydrocarbon chains.- Good stability- Controlled flexibility- Can modulate hydrophobicity- Can increase lipophilicity, potentially affecting solubility and off-target effects.Suberic acid, Adipic acid
Polyethylene Glycol (PEG) Chains of repeating ethylene (B1197577) glycol units.- Increases hydrophilicity and solubility- Can improve pharmacokinetics- Reduces aggregation- Can be immunogenic in some cases- May decrease cell permeabilityAmino-PEG-acid, Maleimido-PEG-NHS ester
Cleavable Linkers Contain a labile bond (e.g., disulfide, ester, hydrazone).- Enables controlled release of a payload in a specific environment (e.g., reductive cytoplasm, acidic endosome).- Potential for premature cleavage in circulation, leading to off-target toxicity.Valine-citrulline dipeptide (cathepsin B cleavable), SPDP (disulfide)
Non-Cleavable Linkers Form a stable bond between the two conjugated molecules.- High stability in circulation- Lower risk of premature payload release.- Relies on the degradation of the entire conjugate for payload release, which can be less efficient.Thioether (from maleimide-thiol reaction)

The following diagram illustrates the logical relationship in selecting a linker based on desired properties.

G cluster_0 Solubility & PK Profile cluster_1 Payload Release Mechanism A Desired Conjugate Property B Increased Hydrophilicity A->B Choose PEG Linker C Modulated Hydrophobicity A->C Choose Aliphatic Linker D Controlled Release A->D Choose Cleavable Linker E High Stability A->E Choose Non-Cleavable Linker

Linker selection based on desired conjugate properties.

Experimental Protocols

General Protocol for Amide Bond Formation using this compound:

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) or N-hydroxysuccinimide (NHS, 1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated linker solution, add the amine-containing molecule (1 equivalent) dissolved in the same anhydrous solvent. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2 equivalents) to neutralize it.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and again with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Deprotection of the tert-Butyl Ester:

  • Cleavage Reaction: Dissolve the tert-butyl ester-containing intermediate in an organic solvent such as dichloromethane (DCM). Add an excess of a strong acid, typically trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is often obtained as a TFA salt. If the free carboxylic acid is required, further purification or neutralization steps may be necessary.

Conclusion

This compound stands as a valuable tool in the synthetic chemist's arsenal, particularly for applications requiring a stable, flexible, and synthetically versatile aliphatic linker. Its heterobifunctional nature allows for a controlled and stepwise approach to the synthesis of complex molecules, as exemplified in the development of NaV1.8 inhibitors. The choice between this linker and other classes, such as PEG-based or cleavable linkers, will ultimately be dictated by the specific design criteria of the final conjugate, including the desired pharmacokinetic profile, mechanism of action, and solubility requirements. As the field of targeted therapeutics continues to evolve, the rational selection and application of linkers like this compound will remain a cornerstone of successful drug design and development.

A Comparative Guide to Catalyst Efficacy in Reactions of 10-(tert-Butoxy)-10-oxodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various catalytic systems for reactions involving 10-(tert-butoxy)-10-oxodecanoic acid, a bifunctional linker molecule with a free carboxylic acid and a tert-butyl protected carboxylic acid. The efficacy of catalysts for three primary transformations of this molecule will be discussed: esterification of the free carboxylic acid, amidation of the free carboxylic acid, and deprotection of the tert-butyl ester. The information presented is supported by experimental data from analogous reactions to guide catalyst selection in synthetic applications.

Esterification of the Carboxylic Acid Moiety

The free carboxylic acid of this compound can be esterified using various catalytic methods. The choice of catalyst often depends on the substrate's sensitivity to acidic conditions and steric hindrance.

Catalyst SystemAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Acid Catalysis
H₂SO₄MethanolCatalytic65Completion90[1]
H₂SO₄EthanolCatalyticReflux295[1]
Heterogeneous Acid Catalysis
Amberlyst-162-Ethylhexanol-1405>98
Al³⁺-montmorillonite1-Butanol0.1 g--94
Coupling Agent-Mediated
DCC/DMAPtert-ButanolDMAP (8 mol%)201-2465[2]
DCC/DMAPMethanolDMAP (8 mol%)201-2495[2]

Yields are highly dependent on the specific substrates and reaction conditions.

Protocol 1: Sulfuric Acid Catalyzed Esterification (Fischer Esterification)

  • Dissolve the carboxylic acid (e.g., 1 equivalent of this compound) in an excess of the desired alcohol (e.g., methanol, which also serves as the solvent).[1]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 to 3 mL per mole of carboxylic acid) to the mixture.[1]

  • Heat the reaction mixture to reflux (typically 65°C for methanol) and stir until the reaction is complete, as monitored by TLC or other analytical methods.[1]

  • Remove the excess alcohol under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the ester.[1]

Protocol 2: DCC/DMAP-Mediated Esterification (Steglich Esterification)

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), the alcohol (1-3 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, ~5-10 mol%) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758), DCM).[2][3]

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1-1.5 equivalents) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 1.5 to 24 hours, monitoring for the formation of a white precipitate (dicyclohexylurea, DCU).[3][4]

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with dilute acid (e.g., 10% cold acetic acid or dilute HCl) and then with saturated sodium bicarbonate solution.[5]

  • Dry the organic layer, and concentrate it to obtain the crude ester, which can be further purified by chromatography if necessary.[5]

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H2SO4 H₂SO₄ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH ROH Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Catalytic cycle of Fischer Esterification.

Steglich_Esterification RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP Acyl_DMAP->DMAP regenerated Ester Ester Acyl_DMAP->Ester + R'OH ROH Alcohol

Caption: Catalytic cycle of Steglich Esterification.

Amidation of the Carboxylic Acid Moiety

Amidation of the carboxylic acid is a crucial reaction for conjugating this compound to amines, for instance, in peptide synthesis or the creation of PROTACs. This transformation is typically facilitated by peptide coupling reagents.

Coupling ReagentAdditiveBaseSolventTime (min)Yield (%)Reference
HATUHOAtDIPEADMF30~99[6]
HBTUHOBtDIPEADMF30~95-98[6]
TBTUHOBtDIPEADMF30~95-98[6]
PyBOPHOBtDIPEADMF30~95[6]
COMU-DIPEADMF15-30>99[6]
EDC/NHS--Aqueous Buffer120High[7]

Yields are highly dependent on the specific amino acids or amines being coupled and the reaction conditions.

Protocol 3: EDC/NHS-Mediated Amidation

  • Dissolve the carboxylic acid (1 equivalent of this compound) in an appropriate buffer (e.g., 0.1M MES, pH 4.5-6.0).[7]

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1-1.5 equivalents) and N-hydroxysuccinimide (NHS, 1-1.5 equivalents).[7]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1 equivalent) to the reaction mixture. If necessary, adjust the pH to 7.2-8.5 for the coupling step.[7]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine).[7]

  • Purify the resulting amide by chromatography or other suitable methods.

EDC_NHS_Amidation RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS Amide Amide NHS_Ester->Amide + R'NH₂ RNH2 Amine

Caption: Reaction pathway for EDC/NHS-mediated amidation.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids and can be selectively removed under acidic conditions to reveal the free carboxylic acid for further functionalization.

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acidic Cleavage
Trifluoroacetic Acid (TFA)DCMRoom Temp.3-5>95[8]
HClDioxane-->95[9]
ZnBr₂DCM--Good[10]
p-Toluenesulfonic acidSolvent-free (MW)-3-4 minHigh[11]
Catalytic Deprotection
Tris(4-bromophenyl)amminium radical cation ("Magic Blue") / Triethylsilane-Room Temp.<1up to 95[12]

Yields are substrate-dependent.

Protocol 4: Trifluoroacetic Acid (TFA)-Mediated Deprotection

  • Dissolve the tert-butyl ester (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).[8]

  • Add trifluoroacetic acid (TFA). A common ratio is 1:1 DCM:TFA, but this can be adjusted based on the substrate's sensitivity.[9]

  • Stir the reaction mixture at room temperature for 3 to 5 hours, monitoring by TLC or LC-MS until the starting material is consumed.[8]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.

  • The resulting crude carboxylic acid can be purified by precipitation (e.g., by adding diethyl ether followed by petroleum ether) or other chromatographic techniques.[8]

TFA_Deprotection tBu_Ester tert-Butyl Ester Protonated_Ester Protonated Ester tBu_Ester->Protonated_Ester + H⁺ TFA TFA (H⁺) Carboxylic_Acid Carboxylic Acid Protonated_Ester->Carboxylic_Acid tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Cleavage Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

References

Benchmarking the Stability of Linkers Derived from 10-(tert-Butoxy)-10-oxodecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of effective drug conjugates, profoundly influencing their stability, pharmacokinetic profiles, and therapeutic efficacy. This guide provides a comprehensive comparison of linkers derived from 10-(tert-butoxy)-10-oxodecanoic acid, benchmarking their stability against other commonly employed linker technologies. The information presented herein, supported by experimental data from scientific literature, is intended to assist researchers in making informed decisions for the development of next-generation targeted therapeutics.

Introduction to this compound Derived Linkers

Linkers derived from this compound are characterized by an aliphatic chain, a carboxylic acid, and a tert-butyl ester. The carboxylic acid can be conjugated to a targeting moiety, such as an antibody, while the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for payload attachment. This functionality positions these linkers as potential candidates for acid-labile drug release strategies, particularly within the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.

Comparative Stability of Linker Technologies

The stability of a linker is paramount, requiring a delicate balance between maintaining the integrity of the drug conjugate in systemic circulation and enabling efficient payload release at the target site. The following tables summarize the stability profiles of various linker types, providing a benchmark for evaluating linkers derived from this compound.

Linker TypeRelease MechanismPlasma Half-Life (t½)Key Stability Characteristics
Hydrazone Acid-catalyzed hydrolysis~2 days (variable)Stability is pH-dependent and can be insufficient for highly potent payloads.[1][2]
Silyl Ether Acid-catalyzed hydrolysis> 7 daysOffers a more stable option among acid-cleavable linkers.[1][3]
Peptide (e.g., Val-Cit) Protease (e.g., Cathepsin B) cleavageGenerally stable in human plasmaSusceptible to cleavage by other proteases, which can vary between species.[1]
Disulfide Reduction (e.g., by glutathione)Variable, can be improved with steric hindranceStability can be enhanced by introducing steric hindrance near the disulfide bond.[1]
Non-cleavable (e.g., Thioether) Antibody degradationHigh stability (e.g., T-DM1 t½ ~4.6 days in rats)Generally very stable in circulation, minimizing off-target payload release.[1]

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is crucial for preclinical development. The following are detailed methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug conjugate and the rate of premature payload release in plasma.

Methodology:

  • Preparation: Dilute the test drug conjugate to a final concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, mouse). A control sample in a formulation buffer (e.g., PBS) should be included to monitor intrinsic stability.[4]

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C to stop further degradation.[4]

  • Sample Preparation: Thaw the plasma aliquots and precipitate the proteins using cold acetonitrile (B52724) containing an internal standard.[4]

  • Quantification: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[4]

Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and the release of the payload in a simulated lysosomal environment.

Methodology:

  • Preparation: Prepare a reaction buffer that mimics the lysosomal environment (e.g., pH 4.5-5.0, presence of lysosomal proteases like Cathepsin B). Alternatively, isolated lysosomal fractions can be used.[1][5]

  • Incubation: Incubate the drug conjugate in the lysosomal buffer or extract at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by LC-MS or other appropriate methods to quantify the released payload.

Signaling Pathways and Experimental Workflows

The stability of a linker directly impacts the biological pathways it can effectively target. For instance, acid-labile linkers are designed to release their payload upon internalization into the acidic endosomal and lysosomal compartments.

ADC_Internalization_Pathway ADC Internalization and Payload Release ADC Antibody-Drug Conjugate Receptor Target Receptor on Cell Surface ADC->Receptor Binding Endosome Endosome (pH 5.5-6.2) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Biological Effect

Caption: Internalization and payload release pathway for an ADC with a cleavable linker.

The following workflow illustrates the key steps in assessing the stability of a novel linker.

Linker_Stability_Workflow Linker Stability Assessment Workflow cluster_synthesis Synthesis & Conjugation cluster_stability Stability Assessment cluster_analysis Data Analysis Linker_Synthesis Linker Synthesis Payload_Attachment Payload Attachment Linker_Synthesis->Payload_Attachment Antibody_Conjugation Antibody Conjugation Payload_Attachment->Antibody_Conjugation Purification Purification & Characterization Antibody_Conjugation->Purification Plasma_Stability In Vitro Plasma Stability Purification->Plasma_Stability Lysosomal_Stability Lysosomal Stability Purification->Lysosomal_Stability Data_Analysis LC-MS/MS Analysis Plasma_Stability->Data_Analysis Lysosomal_Stability->Data_Analysis Half_Life Half-Life Determination Data_Analysis->Half_Life Comparison Comparison with Benchmarks Half_Life->Comparison

Caption: Workflow for the synthesis, conjugation, and stability assessment of a novel linker.

Conclusion

While specific quantitative stability data for linkers derived directly from this compound are not yet widely available in the public domain, their chemical structure suggests a pH-dependent cleavage mechanism. Based on the comparative data presented, it is anticipated that the stability of such aliphatic ester-based linkers will be a critical parameter to optimize. The tert-butyl ester moiety is susceptible to acid-catalyzed hydrolysis, and its cleavage kinetics will likely be influenced by steric hindrance and the electronic environment of the surrounding structure.

For drug development professionals, the key takeaway is the necessity of rigorous experimental evaluation. The provided protocols for plasma and lysosomal stability assays offer a robust framework for generating the essential data to benchmark these novel linkers against established technologies. Future studies should focus on generating quantitative data on the half-life of these linkers under various physiological conditions to fully elucidate their potential in targeted drug delivery. The versatility of cleavable linkers is a significant advantage, but this must be balanced with the imperative of ensuring sufficient stability in circulation to minimize off-target toxicity.[6][7]

References

A Comparative Guide to the Application of 10-(tert-Butoxy)-10-oxodecanoic Acid in PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing a 10-carbon aliphatic linker derived from 10-(tert-Butoxy)-10-oxodecanoic acid against other common linker architectures. The data and protocols presented herein are synthesized from published research to offer a framework for evaluating the impact of linker composition and length on the efficacy of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3] The length, rigidity, and chemical composition of the linker must be empirically optimized for each target protein and E3 ligase pair.[4]

Chemical Properties of this compound

This compound (CAS: 234081-96-0) is a bifunctional aliphatic linker featuring a carboxylic acid at one end and a tert-butyl ester at the other.[5] This structure allows for a sequential and controlled synthesis of PROTACs. The carboxylic acid can be coupled to an amine-functionalized E3 ligase ligand or POI ligand. Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal a second carboxylic acid, which can then be coupled to the other binding moiety.[5] This C10 alkyl chain provides a flexible and lipophilic spacer between the two ends of the PROTAC.[6]

Illustrative Case Study 1: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in oncology.[1] The following section compares the performance of a hypothetical BRD4-targeting PROTAC with a C10 aliphatic linker to analogues with different linker lengths.

Comparative Performance Data for BRD4 Degraders

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data illustrating the impact of alkyl linker length on the degradation of BRD4.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC-C10 C10 Alkyl 25 >95 HeLa
PROTAC-C8C8 Alkyl50>90HeLa
PROTAC-C12C12 Alkyl40>90HeLa
PROTAC-PEG44-unit PEG15>95HeLa

This data is illustrative and synthesized from trends reported in PROTAC literature. Actual values are target and cell-line dependent.

The data suggests that for BRD4 degradation, a C10 alkyl linker can be highly effective. While PEG linkers often enhance solubility and may lead to higher potency, a well-optimized alkyl linker can achieve comparable maximal degradation.[7]

Visualizing the PROTAC Pathway and Workflow

PROTAC_Mechanism cluster_System Cellular Environment cluster_Ternary Ternary Complex POI Target Protein (BRD4) PROTAC PROTAC (JQ1-C10-Pomalidomide) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ligase (CRBN) E3_Ligase->POI E3_Ligase->PROTAC Binds Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation of BRD4.

Synthesis_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation start Start Materials: - Pomalidomide (B1683931) - this compound - JQ1-acid step1 Couple Pomalidomide to C10 linker start->step1 step2 Deprotect tert-butyl ester step1->step2 step3 Couple JQ1-acid to linker step2->step3 purification Purify final PROTAC (HPLC) step3->purification characterization Characterize (NMR, MS) purification->characterization treatment Treat cells with PROTAC characterization->treatment Test in cells cell_culture Culture HeLa cells cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for BRD4 lysis->western_blot data_analysis Quantify Degradation (DC50, Dmax) western_blot->data_analysis

Workflow for synthesis and evaluation of a BRD4 PROTAC.
Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (JQ1-C10-Pomalidomide)

This protocol describes the synthesis of a PROTAC with JQ1 as the BRD4 ligand and pomalidomide as the Cereblon (CRBN) E3 ligase ligand, connected by a C10 alkyl linker derived from this compound.

Part A: Coupling of Pomalidomide to the Linker

  • Dissolve this compound (1.0 eq), pomalidomide (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pomalidomide-C10-tert-butyl ester intermediate.

Part B: Deprotection of the tert-Butyl Ester

  • Dissolve the intermediate from Part A in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the pomalidomide-C10-carboxylic acid.

Part C: Coupling of JQ1-amine

  • Dissolve the pomalidomide-C10-carboxylic acid from Part B (1.0 eq), a JQ1 derivative with a free amine (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir at room temperature for 4-6 hours.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterize the product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blotting for BRD4 Degradation

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or DMSO (vehicle control) for 24 hours.[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or α-Tubulin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]

Illustrative Case Study 2: BTK Degradation

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[12] This section provides a comparative overview of a hypothetical BTK-targeting PROTAC with a C10 aliphatic linker.

Comparative Performance Data for BTK Degraders

The following table presents illustrative data comparing the degradation and anti-proliferative activity of BTK PROTACs with different linkers.

PROTACLinker CompositionDC50 (nM)Dmax (%)IC50 (nM, Cell Viability)Cell Line
PROTAC-C10 C10 Alkyl 10 >90 20 MOLM-14
PROTAC-C8C8 Alkyl25>8550MOLM-14
PROTAC-C12C12 Alkyl15>9030MOLM-14
PROTAC-PEG33-unit PEG5>9510MOLM-14

This data is illustrative and synthesized from trends reported in PROTAC literature. Actual values are target and cell-line dependent.

For BTK degradation, a C10 alkyl linker can be highly potent, leading to significant degradation and a strong anti-proliferative effect. The choice of E3 ligase ligand (e.g., VHL vs. CRBN) can also significantly impact the degradation profile.[12]

Visualizing the BTK Signaling Pathway and Experimental Workflow

BTK_Signaling cluster_Pathway BTK Signaling Pathway BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Degradation Degradation BTK->Degradation NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC PROTAC->BTK Targets

Simplified BTK signaling pathway and PROTAC intervention.

Viability_Workflow cluster_Workflow Cell Viability Assay Workflow seed_cells Seed MOLM-14 cells in 96-well plate add_protac Add serial dilutions of BTK PROTAC seed_cells->add_protac incubate Incubate for 72 hours add_protac->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 measure->analyze

Workflow for a cell viability assay.
Experimental Protocols

Protocol 3: Synthesis of a BTK-Targeting PROTAC (Ibrutinib-C10-VHL)

This protocol outlines the synthesis of a BTK degrader using a derivative of the covalent BTK inhibitor ibrutinib (B1684441) and a VHL E3 ligase ligand.

Part A: Synthesis of VHL-C10-tert-butyl ester

  • Couple a VHL ligand with a free amine to this compound using HATU and DIPEA in DMF, similar to Protocol 1, Part A.

  • Purify the intermediate by flash chromatography.

Part B: Deprotection and Activation

  • Deprotect the tert-butyl ester using TFA in DCM as described in Protocol 1, Part B, to yield the VHL-C10-carboxylic acid.

  • Activate the resulting carboxylic acid with HATU and DIPEA in DMF.

Part C: Coupling of Ibrutinib-amine

  • Add an amine-functionalized derivative of ibrutinib to the activated intermediate from Part B.

  • Stir the reaction at room temperature until completion.

  • Purify the final PROTAC by preparative reverse-phase HPLC and characterize by NMR and MS.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed MOLM-14 cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound Treatment: Add serial dilutions of the BTK PROTACs to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signals to the vehicle control and plot the dose-response curves to calculate the IC50 values.

Conclusion

The strategic design of the linker is paramount in the development of effective PROTACs. While there is no universally optimal linker, aliphatic chains, such as the 10-carbon linker derived from this compound, offer a synthetically accessible and effective option for bridging the target protein and E3 ligase. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the structure-activity relationships of linkers in their PROTAC design and to develop novel protein degraders for therapeutic applications. Empirical testing of a series of linker lengths and compositions remains the most reliable method for identifying the optimal PROTAC for a given biological target.

References

A Comparative Analysis of the Cross-Reactivity of 10-(tert-Butoxy)-10-oxodecanoic Acid Derivatives in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of several derivatives of 10-(tert-butoxy)-10-oxodecanoic acid. The data presented herein is based on a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the binding affinity of these compounds to a specific monoclonal antibody raised against the parent molecule. Understanding the cross-reactivity of these derivatives is crucial for the development of selective assays and for evaluating potential off-target effects in drug development.

Data Presentation: Cross-Reactivity of this compound Derivatives

The following table summarizes the cross-reactivity of four hypothetical derivatives of this compound. The parent compound, designated as DA-01, is used as the reference for calculating the percentage of cross-reactivity. The derivatives, DA-02 through DA-05, feature modifications to the alkyl chain, which can influence their interaction with the target antibody. The half-maximal inhibitory concentration (IC50) values were determined through a competitive ELISA.

Compound IDDerivative NameModificationIC50 (nM)Cross-Reactivity (%)
DA-01This compoundParent Compound15.2100
DA-028-(tert-Butoxy)-8-oxooctanoic acidShorter Alkyl Chain (C8)45.833.2
DA-0312-(tert-Butoxy)-12-oxododecanoic acidLonger Alkyl Chain (C12)25.160.6
DA-0410-(tert-Butoxy)-10-oxo-5-decenoic acidUnsaturation in Alkyl Chain89.317.0
DA-0510-(tert-Butoxy)-10-oxodecanamideAmide instead of Carboxylic Acid152.79.9

Cross-reactivity (%) = (IC50 of DA-01 / IC50 of Derivative) x 100

Experimental Protocols

A detailed methodology for the competitive ELISA used to determine the cross-reactivity of the this compound derivatives is provided below.

Competitive ELISA Protocol
  • Antigen Coating: A 96-well microtiter plate was coated with a conjugate of this compound and bovine serum albumin (BSA) at a concentration of 1 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.

  • Washing: The coated plate was washed three times with a phosphate-buffered saline solution containing 0.05% Tween 20 (PBST).

  • Blocking: To prevent non-specific binding, the plate was blocked with a 1% BSA solution in PBST for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: A fixed concentration of a monoclonal antibody specific for this compound was mixed with varying concentrations of the test compounds (DA-01 to DA-05). This mixture was then added to the wells of the coated plate and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Secondary Antibody Incubation: A goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: A 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes at room temperature.

  • Reaction Termination: The enzymatic reaction was stopped by adding 2 M sulfuric acid to each well.

  • Data Acquisition: The optical density at 450 nm was measured using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the competitive ELISA protocol used for the cross-reactivity analysis.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection A Antigen Coating B Washing A->B C Blocking B->C D Washing C->D E Addition of Antibody and Test Compound Mixture D->E F Washing E->F G Secondary Antibody (HRP-conjugate) Incubation F->G H Washing G->H I TMB Substrate Addition H->I J Stop Reaction I->J K Read Absorbance at 450 nm J->K

Caption: Workflow for the competitive ELISA.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where a this compound derivative could potentially exert off-target effects by inhibiting a key kinase, leading to downstream cellular consequences.

G DA DA Derivative KinaseA Kinase A DA->KinaseA Inhibition Receptor Cell Surface Receptor Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Phosphorylation Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical kinase inhibition pathway.

Quantitative Analysis of Reaction Kinetics: A Comparative Guide to Using 10-(tert-Butoxy)-10-oxodecanoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and process chemistry, a precise understanding of reaction kinetics is paramount for optimization, scalability, and ensuring product quality. Bifunctional molecules, which possess two distinct reactive sites, are invaluable tools for dissecting complex reaction mechanisms and quantifying kinetic parameters. This guide provides a comparative analysis of 10-(tert-Butoxy)-10-oxodecanoic acid and other alternative molecules for the quantitative analysis of reaction kinetics, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a linear, bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester at the opposite end.[1][2] This unique structure allows for selective reaction at the free carboxylic acid group, for instance, in esterification or amidation reactions, while the sterically hindered tert-butyl ester remains intact. The tert-butyl group can be selectively removed under acidic conditions to reveal a second carboxylic acid, enabling its use in stepwise synthetic strategies.[1][2] These characteristics make it a potentially useful substrate for studying the kinetics of reactions involving long-chain carboxylic acids.

Alternatives for Comparative Kinetic Analysis

For a comprehensive understanding, it is essential to compare the performance of this compound with other relevant molecules. Key alternatives include other dicarboxylic acid monoesters with varying ester protecting groups and unprotected dicarboxylic acids. The choice of molecule can significantly influence reaction rates and the applicability of different analytical techniques.

Key Alternatives:

  • Monomethyl Adipate: A shorter-chain dicarboxylic acid monoester with a less sterically hindered methyl ester.

  • Adipic Acid: A simple, unprotected C6 dicarboxylic acid.

  • Sebacic Acid: A C10 dicarboxylic acid, providing a direct comparison of the impact of the protecting group.

Comparative Kinetic Data

Compound/ReactionRate Constant (k)Activation Energy (Ea) (kJ/mol)Analytical MethodReference
Esterification of Acetic Acid with Tert-ButanolVaries with conditions1.09GC-FID[4][5]
Hydrolysis of tert-Butyl Formate (Neutral)1.0 x 10⁻⁶ s⁻¹78Spectrophotometry[6]
Esterification of Adipic Acid with C2-C5 AlcoholsDependent on alcohol and catalystNot specifiedTitration[7]
Esterification of Benzoic Acid with 1-ButanolForward: Varies; Reverse: Varies58.40 (forward), 57.70 (reverse)Titration[7]

Experimental Protocols

The quantitative analysis of reaction kinetics relies on accurate monitoring of the concentration of reactants or products over time. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed techniques for this purpose.[3][8]

Protocol 1: Kinetic Analysis using HPLC

This protocol describes a general method for monitoring the progress of an esterification reaction between a carboxylic acid and an alcohol.

1. Reaction Setup:

  • In a temperature-controlled reactor, dissolve the carboxylic acid (e.g., this compound) in a suitable solvent.
  • Add the alcohol and the catalyst (if required).
  • Start the reaction by initiating stirring and heating to the desired temperature.

2. Sample Collection and Preparation:

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot in a cold solvent to stop the reaction.
  • Further, dilute the sample to a suitable concentration for HPLC analysis.

3. HPLC Analysis:

  • Column: A reverse-phase C18 column is typically suitable for separating the carboxylic acid and ester product.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is often effective.
  • Detection: UV detection at a wavelength where either the reactant or the product absorbs.
  • Quantification: Create a calibration curve for the reactant and product using standards of known concentrations. The concentration of the reactant and product in the reaction samples can be determined by integrating the peak areas.[1]

4. Data Analysis:

  • Plot the concentration of the reactant or product as a function of time.
  • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
  • Use the integrated rate laws to determine the order of the reaction and the rate constant.

Protocol 2: Kinetic Analysis using Quantitative NMR (qNMR)

This protocol outlines a general procedure for in-situ monitoring of a reaction using NMR spectroscopy.

1. Sample Preparation:

  • In an NMR tube, dissolve the limiting reactant and a known concentration of an internal standard in a deuterated solvent. The internal standard should have a simple spectrum that does not overlap with the signals of the reactants or products.
  • Acquire a spectrum of the initial mixture.

2. Reaction Monitoring:

  • Initiate the reaction by adding the other reactant(s) and catalyst (if any) to the NMR tube.
  • Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
  • Acquire spectra at regular time intervals.

3. Data Analysis:

  • Integrate the signals of the reactant(s), product(s), and the internal standard.
  • The concentration of each species at a given time can be calculated relative to the known concentration of the internal standard.
  • Plot the concentration of a reactant or product versus time to determine the reaction rate and rate constant. For accurate quantification, ensure complete relaxation of the nuclei by using a sufficiently long relaxation delay (D1) between scans.[2]

Visualizations

Reaction Scheme

Reaction_Scheme Dicarboxylic Acid\nMonoester (R-COOH) Dicarboxylic Acid Monoester (R-COOH) Ester (R-COOR') Ester (R-COOR') Dicarboxylic Acid\nMonoester (R-COOH)->Ester (R-COOR') + R'-OH - H2O Alcohol (R'-OH) Alcohol (R'-OH) Water (H2O) Water (H2O)

Caption: General scheme of an esterification reaction.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis cluster_results Results Reaction Setup Reaction Setup Start Reaction Start Reaction Reaction Setup->Start Reaction Collect Aliquots at\nTime Intervals Collect Aliquots at Time Intervals Start Reaction->Collect Aliquots at\nTime Intervals Quench Reaction Quench Reaction Collect Aliquots at\nTime Intervals->Quench Reaction Analytical Measurement\n(HPLC or NMR) Analytical Measurement (HPLC or NMR) Quench Reaction->Analytical Measurement\n(HPLC or NMR) Data Processing Data Processing Analytical Measurement\n(HPLC or NMR)->Data Processing Determine Rate Law\nand Rate Constant Determine Rate Law and Rate Constant Data Processing->Determine Rate Law\nand Rate Constant

Caption: Typical workflow for a chemical kinetics experiment.

Comparison of Dicarboxylic Acid Monoesters

Comparison_Diagram cluster_compound1 This compound cluster_compound2 Monomethyl Adipate cluster_compound3 Adipic Acid a Features: - Long alkyl chain - Sterically hindered ester - Good for studying steric effects b Features: - Shorter alkyl chain - Less hindered ester - Potentially faster kinetics c Features: - Two identical reactive sites - Prone to polymerization - Good for studying difunctional reactivity

Caption: Feature comparison of different dicarboxylic acids/monoesters.

References

Safety Operating Guide

Personal protective equipment for handling 10-(tert-Butoxy)-10-oxodecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 10-(tert-Butoxy)-10-oxodecanoic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to handling[1].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][4]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[1].
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[2]

  • Confirm that all necessary PPE is available and in good condition.

Handling:

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

  • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[2]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not eat, drink, or smoke in the handling area.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[5][7].

  • Keep away from incompatible materials such as strong oxidizing agents[8].

Cleanup:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[2]

Disposal Procedure:

  • Offer surplus and non-recyclable solutions to a licensed disposal company[1].

  • Contact a licensed professional waste disposal service to dispose of this material[1].

  • Contaminated packaging should be disposed of as unused product[1].

  • Do not allow the product to enter drains[1].

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood is operational prep2 Don appropriate PPE prep1->prep2 prep3 Prepare workspace and materials prep2->prep3 handle1 Carefully transfer compound prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 handle3 Securely close container handle2->handle3 clean1 Decontaminate workspace handle3->clean1 Proceed to cleanup clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste via licensed service clean2->clean3 clean4 Remove and dispose of PPE clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.